molecular formula C15H16N2O4 B15605846 STING-IN-2

STING-IN-2

カタログ番号: B15605846
分子量: 288.30 g/mol
InChIキー: QMVOHFICEFYHMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

STING-IN-2 is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(4-butylphenyl)-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVOHFICEFYHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

STING-IN-2: A Technical Guide to a Covalent STING Protein Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA, a hallmark of viral infections and cellular damage. Dysregulation of the STING signaling pathway is implicated in various autoinflammatory diseases, making it a compelling target for therapeutic intervention. STING-IN-2, also known as C-170, is a potent and covalent antagonist of both human and mouse STING. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an irreversible inhibitor of the STING protein. Its mechanism of action centers on the covalent modification of a specific cysteine residue within the STING protein, Cysteine 91 (Cys91). This modification physically blocks the palmitoylation of STING, a critical post-translational modification required for its activation.

Upon activation by its natural ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING undergoes palmitoylation, which facilitates its multimerization. This multimeric STING complex then serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), leading to the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type I interferons and other pro-inflammatory cytokines.

By covalently binding to Cys91, this compound prevents this essential palmitoylation step. This, in turn, inhibits STING multimerization and the recruitment of TBK1, effectively shutting down the downstream signaling cascade.

Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of intervention by this compound.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_multi STING (multimer) STING_dimer->STING_multi translocates & palmitoylation TBK1 TBK1 STING_multi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes IFNs Type I Interferons (IFNB1, etc.) pIRF3->IFNs translocates & induces transcription STING_IN_2 This compound (C-170) STING_IN_2->STING_dimer covalently binds to Cys91, inhibits palmitoylation THP1_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture THP-1 cells Differentiate Differentiate with PMA Culture->Differentiate Rest Rest for 24h Differentiate->Rest Pretreat Pre-treat with this compound (0.5 µM) or DMSO for 1-2h Rest->Pretreat Stimulate Stimulate with cGAMP for 3-6h Pretreat->Stimulate Harvest Harvest Cells Stimulate->Harvest RNA_Extract RNA Extraction Harvest->RNA_Extract Protein_Extract Protein Extraction Harvest->Protein_Extract qPCR qPCR for IFNB1 & TNF mRNA RNA_Extract->qPCR Western Western Blot for p-TBK1 Protein_Extract->Western Palmitoylation_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_labeling Labeling cluster_detection Detection Culture Culture STING-expressing cells Pretreat Pre-treat with this compound or DMSO Culture->Pretreat Label Incubate with [3H]-palmitic acid Pretreat->Label Lyse Cell Lysis Label->Lyse IP Immunoprecipitate STING Lyse->IP SDS_PAGE SDS-PAGE IP->SDS_PAGE Autorad Autoradiography for [3H]-STING SDS_PAGE->Autorad Western Western Blot for total STING SDS_PAGE->Western

STING-IN-2: A Covalent Antagonist of STING Signaling in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Aberrant activation of the STING pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors targeting STING has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of STING-IN-2 (also known as C-170), a covalent inhibitor of STING, detailing its mechanism of action, experimental characterization, and its role as a tool for studying innate immunity.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of both human and mouse STING.[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys91, located in the transmembrane domain of the STING protein.[3][4] This covalent modification is critical as it sterically hinders the palmitoylation of STING at Cys88 and Cys91.[3]

Palmitoylation is a crucial post-translational modification required for the activation of STING signaling. Following the binding of its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus. At the Golgi, palmitoylation facilitates the clustering of STING multimers, which serves as a scaffold for the recruitment and activation of downstream signaling components, including TANK-binding kinase 1 (TBK1).[3] By preventing palmitoylation, this compound effectively blocks the formation of these signaling-competent STING complexes, thereby inhibiting the subsequent phosphorylation of TBK1 and the transcription factor IRF3, which are essential for the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2]

Mechanism of Action of this compound cluster_STING_Activation STING Activation Pathway cluster_Inhibition Inhibition by this compound cGAMP cGAMP STING_ER STING (ER) cGAMP->STING_ER binds STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates Palmitoylation Palmitoylation (Cys88/Cys91) STING_Golgi->Palmitoylation Covalent_Bond Covalent Modification of Cys91 STING_Golgi->Covalent_Bond STING_Multimer STING Multimerization Palmitoylation->STING_Multimer TBK1_Recruitment TBK1 Recruitment STING_Multimer->TBK1_Recruitment TBK1_Activation TBK1 Phosphorylation TBK1_Recruitment->TBK1_Activation IRF3_Activation IRF3 Phosphorylation TBK1_Activation->IRF3_Activation IFN_Production Type I IFN Production IRF3_Activation->IFN_Production STING_IN_2 This compound (C-170) STING_IN_2->STING_Golgi Covalent_Bond->Palmitoylation inhibits Workflow for IFN-β/TNF-α ELISA start Start cell_seeding Seed & Differentiate THP-1 Cells start->cell_seeding inhibitor_treatment Pre-treat with This compound cell_seeding->inhibitor_treatment sting_stimulation Stimulate with 2'3'-cGAMP inhibitor_treatment->sting_stimulation incubation Incubate 18-24 hours sting_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa Perform ELISA supernatant_collection->elisa data_analysis Analyze Data (IC50 determination) elisa->data_analysis end End data_analysis->end Workflow for Western Blot of p-TBK1 start Start cell_treatment Cell Culture & Treatment start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot immunoblotting Immunoblotting (p-TBK1, TBK1) western_blot->immunoblotting imaging Imaging & Analysis immunoblotting->imaging end End imaging->end

References

An In-depth Technical Guide to STING-IN-2 and the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response. Its role in various pathologies, including autoimmune diseases and cancer, has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the cGAS-STING pathway and a detailed analysis of STING-IN-2 (also known as C-170), a covalent inhibitor of the STING protein. This document includes an examination of its mechanism of action, a compilation of available quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the signaling cascade and experimental workflows.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infections, as well as cellular damage.[1]

Pathway Activation:

  • DNA Sensing by cGAS: Cytosolic dsDNA is recognized by and directly binds to cyclic GMP-AMP synthase (cGAS).[2]

  • cGAMP Synthesis: Upon DNA binding, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2]

  • STING Activation: cGAMP binds to the STING protein, which is primarily located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3][4]

  • TBK1 and IRF3 Recruitment and Phosphorylation: At the Golgi, activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself (at Ser366) and the transcription factor interferon regulatory factor 3 (IRF3).[5][6]

  • Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[5]

cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS binds cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds TBK1 TBK1 p-TBK1 p-TBK1 TBK1->p-TBK1 autophosphorylates IRF3 IRF3 p-TBK1->IRF3 phosphorylates STING_active Active STING (Oligomerized) p-TBK1->STING_active phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 p-IRF3_dimer p-IRF3 Dimer p-IRF3->p-IRF3_dimer dimerizes IFN-beta Gene IFN-beta Gene p-IRF3_dimer->IFN-beta Gene activates transcription Cytokine Genes Cytokine Genes p-IRF3_dimer->Cytokine Genes activates transcription STING->STING_active translocates & oligomerizes STING_active->TBK1 recruits p-STING p-STING STING_active->p-STING

Diagram 1: The cGAS-STING signaling pathway.

This compound (C-170): A Covalent Inhibitor of STING

This compound, also known as C-170, is a potent and covalent inhibitor of both human and mouse STING.[3][7] Its mechanism of action involves the irreversible modification of a specific cysteine residue on the STING protein, which is crucial for its activation.

Mechanism of Action

This compound selectively targets the Cys91 residue of STING.[8] This covalent modification prevents the palmitoylation of STING, a post-translational modification that is essential for the formation of STING multimers and the subsequent recruitment of TBK1.[4][6] By blocking STING palmitoylation, this compound effectively inhibits the downstream signaling cascade.[8]

Quantitative Data

While specific IC50 and Kd values for this compound (C-170) were not available in the searched literature, qualitative data indicates its potent inhibitory activity. In cGAMP-stimulated THP-1 cells, treatment with 0.5 µM this compound resulted in a decrease in IFNB1 and TNF mRNA levels, as well as a reduction in the levels of phosphorylated TBK1.[3][7] For comparative purposes, the IC50 values of other STING inhibitors are presented in the table below.

CompoundTargetAssayCell LineIC50 (nM)
H-151Human STINGIFN-β ReporterHFFs134.4[9]
SN-011Human STINGIFN-β ExpressionHFFs502.8[9]
SN-011Mouse STINGIFN-β ExpressionMEFs127.5[9]

Table 1: Potency of various STING inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of STING inhibitors like this compound.

Western Blot Analysis of STING Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the STING pathway.

Materials:

  • Cell line (e.g., THP-1, MEFs)

  • STING agonist (e.g., 2'3'-cGAMP)

  • STING inhibitor (e.g., this compound)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser386), anti-IRF3, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of the STING inhibitor for 1-2 hours. Stimulate the cells with a STING agonist for 30-60 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[10] Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[10]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[10] Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.[10]

Western_Blot_Workflow A Cell Culture & Treatment (Inhibitor + Agonist) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (p-STING, p-TBK1, etc.) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I CETSA_Workflow A Cell Treatment (Inhibitor or Vehicle) B Heating at Temperature Gradient A->B C Cell Lysis B->C D Centrifugation to Separate Soluble Fraction C->D E Western Blot for Soluble STING D->E F Analysis of Thermal Stabilization E->F

References

An In-depth Technical Guide to the Function of STING-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of STING-IN-2 (also known as C-170), a potent and selective covalent inhibitor of the STING (Stimulator of Interferon Genes) protein. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Concepts: The STING Pathway and Its Inhibition by this compound

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response.

This compound is an experimental drug that acts as an irreversible antagonist of the STING protein.[1] Its primary mechanism of action involves the covalent modification of a specific cysteine residue (Cys91) on both human and mouse STING.[2] This modification prevents the palmitoylation of STING, a crucial post-translational modification required for its activation, subsequent oligomerization, and downstream signaling. By blocking STING palmitoylation, this compound effectively abrogates the production of IFNs and other inflammatory cytokines.[2]

Quantitative Data Summary

The inhibitory potency of this compound and its analogs has been characterized in various cellular assays. The following tables summarize the available quantitative data.

Compound Cell Line Assay IC50 (nM) Target Reference
This compound (C-170) Derivative (I-NFIP)Panc02Cell-based7.56STINGNot explicitly cited in provided text
H-151Mouse Embryonic Fibroblasts (MEFs)IFN-β induction138STING (Cys91)[3]
H-151Bone Marrow-Derived Macrophages (BMDMs)IFN-β induction109.6STING (Cys91)[3]
H-151Human Foreskin Fibroblasts (HFFs)IFN-β induction134.4STING (Cys91)[3]
SN-011Mouse Embryonic Fibroblasts (MEFs)IFN-β induction127.5STING[3]
SN-011Bone Marrow-Derived Macrophages (BMDMs)IFN-β induction107.1STING[3]
SN-011Human Foreskin Fibroblasts (HFFs)IFN-β induction502.8STING[3]

Note: The IC50 value for the this compound (C-170) derivative provides an indication of the high potency of this class of inhibitors. H-151 and SN-011 are other well-characterized STING inhibitors provided for comparative context.

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the canonical STING signaling pathway and the specific point of intervention by this compound.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING Activation TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3_dimer->Cytokine_genes Transcription STING_palmitoylated Palmitoylated STING (Active Oligomer) STING->STING_palmitoylated Translocation & Palmitoylation (Cys91) STING_palmitoylated->TBK1 Recruitment STING_IN_2 This compound (C-170) STING_IN_2->STING_palmitoylated Blocks Palmitoylation at Cys91

Caption: The cGAS-STING Signaling Pathway and Inhibition by this compound.

Experimental Workflows

The characterization of this compound involves a series of in vitro cellular assays to determine its efficacy and mechanism of action. A typical experimental workflow is depicted below.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cell Culture (e.g., THP-1, HEK293T) pretreatment Pre-treatment with This compound (C-170) (Dose-response) start->pretreatment stimulation Stimulation with STING Agonist (e.g., 2'3'-cGAMP) pretreatment->stimulation luciferase_assay IFN-β Promoter Luciferase Reporter Assay stimulation->luciferase_assay western_blot Western Blot for p-TBK1, p-IRF3 stimulation->western_blot qpcr qPCR for IFN-β and Pro-inflammatory Genes stimulation->qpcr analysis Data Analysis: - IC50 Determination - Quantification of Protein Phosphorylation - Relative Gene Expression luciferase_assay->analysis western_blot->analysis qpcr->analysis end Conclusion: Efficacy and Potency of this compound analysis->end

Caption: A typical experimental workflow for validating STING inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogs.

STING-Mediated IFN-β Luciferase Reporter Assay

This assay quantifies the activity of the STING pathway by measuring the expression of a luciferase reporter gene under the control of the IFN-β promoter.

  • Cell Line: HEK293T cells.

  • Plasmids:

    • pIFN-β-Luc (Firefly luciferase reporter driven by the IFN-β promoter).

    • pRL-TK (Renilla luciferase for normalization of transfection efficiency).

  • Protocol:

    • Seed HEK293T cells in a 96-well plate at a suitable density.

    • Co-transfect the cells with pIFN-β-Luc and pRL-TK plasmids using a standard transfection reagent.

    • 24 hours post-transfection, pre-treat the cells with a serial dilution of this compound (or other inhibitors) for 1-2 hours.

    • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for 6-8 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control to determine the IC50 value.

Western Blot Analysis of TBK1 and IRF3 Phosphorylation

This method is used to detect the phosphorylation status of key downstream signaling proteins, TBK1 and IRF3, as a measure of STING pathway activation.

  • Cell Line: THP-1 monocytes or other relevant cell types.

  • Protocol:

    • Plate cells and allow them to adhere or stabilize in culture.

    • Pre-treat cells with the desired concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a STING agonist for an appropriate time (e.g., 30-60 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.

    • Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein to assess the level of inhibition.

Quantitative PCR (qPCR) for IFN-β and Pro-inflammatory Gene Expression

This protocol is used to measure the mRNA levels of STING-dependent genes to assess the functional outcome of STING inhibition.

  • Cell Line: THP-1 monocytes or other immune cells.

  • Protocol:

    • Culture and treat cells with this compound and a STING agonist as described for the Western blot protocol.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA samples using a reverse transcription kit.

    • Perform qPCR using a qPCR instrument, SYBR Green master mix, and primers specific for target genes (e.g., IFNB1, TNF) and a housekeeping gene for normalization (e.g., GAPDH).

    • Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in inhibitor-treated cells to vehicle-treated controls.

Conclusion

This compound is a valuable research tool for studying the STING signaling pathway and holds therapeutic potential for the treatment of autoinflammatory diseases driven by aberrant STING activation. Its covalent mechanism of action, targeting a key regulatory step in STING activation, provides a potent and specific means of inhibiting this critical innate immune pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this compound and other related inhibitors.

References

STING-IN-2: A Technical Guide for Autoinflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of STING-IN-2 (also known as C-170), a covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. It is intended to serve as a comprehensive resource for researchers exploring therapeutic strategies for STING-driven autoinflammatory diseases. This guide details the underlying signaling pathway, the inhibitor's mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction: The cGAS-STING Pathway in Autoinflammation

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA.[1][2] While crucial for defense against pathogens, aberrant activation of this pathway by self-DNA can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, driving the pathogenesis of various autoinflammatory diseases.[2][3] Conditions such as Aicardi-Goutières syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), and some forms of systemic lupus erythematosus (SLE) are linked to chronic STING activation.[4][5] Consequently, inhibiting the STING pathway presents a promising therapeutic strategy for these disorders.[3]

The Canonical cGAS-STING Signaling Pathway

The activation of the STING pathway is a multi-step process that translates the presence of cytosolic DNA into a robust inflammatory response.

  • DNA Sensing: The process begins when cGAS recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm. This self-DNA may originate from the nucleus or mitochondria during cellular stress or damage.[4]

  • cGAMP Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][4]

  • STING Activation and Translocation: cGAMP binds to STING, which resides on the endoplasmic reticulum (ER) as a dimer. This binding induces a conformational change, leading to STING oligomerization and its translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[1][6]

  • TBK1 Recruitment and Signaling: During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4]

  • Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β).[6] Simultaneously, STING activation can also trigger the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING Dimer cGAMP->STING binds TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN Type I Interferon Transcription pIRF3->IFN translocates & activates NFkB NF-κB Pathway Cytokines Pro-inflammatory Cytokine Transcription NFkB->Cytokines activates STING_act Activated STING (Oligomer) STING->STING_act translocates & oligomerizes STING_act->TBK1 recruits STING_act->NFkB activates G cluster_pathway STING Activation & Inhibition STING_ER STING at ER STING_Golgi STING at Golgi STING_ER->STING_Golgi cGAMP-induced translocation Palmitoylation Palmitoylation (Cys88/Cys91) STING_Golgi->Palmitoylation Blocked Palmitoylation Blocked Oligomerization Oligomerization Palmitoylation->Oligomerization TBK1_recruitment TBK1 Recruitment & Activation Oligomerization->TBK1_recruitment Signaling Downstream Signaling (IFN, Cytokines) TBK1_recruitment->Signaling C170 This compound (C-170) C170->STING_Golgi Covalently binds Cys91 G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Stimulation cluster_analysis Day 2/3: Analysis seed Seed THP-1 Cells (e.g., 1x10^5 / well) incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with This compound (1-2h) incubate1->pretreat stimulate Stimulate with cGAMP (1-6h) pretreat->stimulate harvest Harvest Cells stimulate->harvest split harvest->split rna_ext RNA Extraction split->rna_ext qPCR (4-6h stim) lysis Protein Lysis split->lysis Western (1-3h stim) cdna cDNA Synthesis rna_ext->cdna qpcr qPCR Analysis (IFNB1, TNF) cdna->qpcr sds SDS-PAGE & Transfer lysis->sds western Western Blot (p-TBK1, p-IRF3) sds->western

References

The Anti-Cancer Potential of STING-IN-2: A Technical Guide to a Novel STING Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation is a promising strategy for cancer immunotherapy. However, emerging evidence reveals a dual role for STING signaling in oncology. While acute activation can drive potent anti-tumor immunity, chronic STING stimulation in the tumor microenvironment can paradoxically promote tumor growth, metastasis, and immunosuppression. This has paved the way for a novel therapeutic approach: the strategic inhibition of the STING pathway in specific cancer contexts. STING-IN-2 (also known as C-170) is a potent, covalent inhibitor of both human and mouse STING. This technical guide explores the anti-cancer potential of this compound, focusing on the rationale for STING inhibition in oncology, its mechanism of action, and representative experimental protocols for its evaluation.

The Dichotomous Role of the STING Pathway in Cancer

The cGAS-STING pathway is an innate immune sensing pathway that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[1][2] In the context of cancer, tumor-derived DNA can activate the cGAS-STING pathway in both tumor cells and immune cells within the tumor microenvironment (TME).

Anti-Tumor Functions:

  • Immune Activation: Acute STING activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This, in turn, promotes the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.[1]

  • Induction of Senescence: In the early stages of tumorigenesis, STING activation can induce a state of permanent cell cycle arrest known as senescence, which acts as a barrier to cancer development.[2]

Pro-Tumor Functions:

  • Chronic Inflammation and Carcinogenesis: Persistent STING activation, often driven by chromosomal instability (CIN) in cancer cells, can lead to chronic inflammation, which is a known driver of carcinogenesis.[3][4]

  • Metastasis and Invasion: Chronic STING signaling can promote epithelial-to-mesenchymal transition (EMT), increasing the migratory and invasive properties of cancer cells.[1][4] It has been shown to play a role in brain metastasis of breast and lung cancer.[2]

  • Immunosuppression: Paradoxically, sustained STING activation can create an immunosuppressive TME by promoting the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][4] It can also upregulate the expression of immune checkpoint molecules like PD-L1 and indoleamine 2,3-dioxygenase (IDO).[1][3]

This dual functionality of the STING pathway provides a strong rationale for the development of STING inhibitors for cancers characterized by chronic STING activation.

This compound: A Covalent Inhibitor of STING

This compound is a potent and covalent inhibitor of both human and mouse STING.[1] It acts by covalently modifying cysteine residues (Cys88 and Cys91) in the STING protein, which are critical for its palmitoylation and subsequent activation.[1] By preventing STING activation, this compound can block the downstream signaling cascade that leads to the production of type I IFNs and other inflammatory cytokines.

While specific quantitative data on the anti-cancer effects of this compound are not yet widely published, the therapeutic potential can be inferred from preclinical studies of similar STING inhibitors. For instance, the STING inhibitor C-176 has been shown to prolong the survival of mice with CIN-high tumors by downregulating pathways associated with inflammation and EMT.

Table 1: Potential Anti-Cancer Applications and Effects of STING Inhibition

Cancer ContextRationale for STING InhibitionPotential Therapeutic Effects of this compound
High Chromosomal Instability (CIN) Tumors Chronic STING activation due to cytosolic DNA from micronuclei promotes inflammation and metastasis.Reduction of pro-tumorigenic inflammation, inhibition of EMT and metastasis.
Metastatic Cancers (e.g., Brain Metastasis) STING activation in stromal cells (e.g., astrocytes) can create a supportive niche for metastatic growth.Disruption of the metastatic niche, chemosensitization.
Therapy-Induced Chronic Inflammation Some cancer therapies can induce chronic STING activation, leading to an immunosuppressive TME.Mitigation of therapy-related immunosuppression, enhancement of therapeutic efficacy.

Signaling Pathways and Experimental Workflows

The cGAS-STING Signaling Pathway and the Action of this compound

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (from tumor instability) cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_active Activated STING (Palmitoylated) STING_dimer->STING_active translocates & palmitoylated TBK1 TBK1 STING_active->TBK1 recruits & activates NFkB NF-κB STING_active->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Transcription Gene Transcription NFkB->Transcription pIRF3_dimer->Transcription IFNs Type I IFNs Transcription->IFNs Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Pro_tumor Pro-tumor Effects (Chronic Activation) IFNs->Pro_tumor Anti_tumor Anti-tumor Effects (Acute Activation) IFNs->Anti_tumor Cytokines->Pro_tumor Cytokines->Anti_tumor STING_IN_2 This compound (C-170) STING_IN_2->STING_dimer covalently binds & inhibits palmitoylation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Pathway_Inhibition STING Pathway Inhibition Assays (e.g., p-TBK1/p-IRF3 Western Blot, IFN-β ELISA) Target_Engagement->Pathway_Inhibition Functional_Assays Cancer Cell Functional Assays (Proliferation, Migration, Invasion) Pathway_Inhibition->Functional_Assays PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD Efficacy Tumor Growth Inhibition (Syngeneic models with high CIN) PK_PD->Efficacy TME_Analysis Tumor Microenvironment Analysis (Immunophenotyping by Flow Cytometry/IHC) Efficacy->TME_Analysis Metastasis_Model Metastasis Models Efficacy->Metastasis_Model End Data Analysis & Conclusion TME_Analysis->End Metastasis_Model->End Start Start Start->Target_Engagement

References

Methodological & Application

Application Notes and Protocols for the use of STING-IN-2 in THP-1 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response, including the production of type I interferons and other cytokines. Dysregulation of the STING pathway is implicated in various autoimmune diseases and inflammatory disorders, making it a prime target for therapeutic intervention. STING-IN-2 is a potent and covalent inhibitor of both human and murine STING. These application notes provide a comprehensive guide for utilizing this compound in the human monocytic THP-1 cell line, a widely used model for studying immunology and inflammation.

Mechanism of Action

This compound acts as an irreversible antagonist of the STING protein. It covalently binds to a specific cysteine residue on STING, which is crucial for its activation. This modification prevents STING from undergoing the necessary conformational changes and downstream signaling events, such as the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). Consequently, the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and the subsequent transcription of target genes, including type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., TNF-α), are inhibited. In THP-1 cells, treatment with this compound has been shown to decrease the mRNA levels of IFNB1 and TNF and reduce the phosphorylation of TBK1 following stimulation with STING agonists like cGAMP.

Quantitative Data Summary

While specific dose-response curves for this compound in THP-1 cells are not widely published, the following tables provide representative quantitative data for STING inhibitors in relevant cellular models. This data can serve as a guideline for designing experiments with this compound.

Table 1: Inhibitory Activity of STING Antagonists on IFN-β Production

CompoundCell LineStimulantIC50 (nM)Reference
H-151Human Foreskin Fibroblasts (HFFs)2'3'-cGAMP134.4[1]
H-151Mouse Embryonic Fibroblasts (MEFs)2'3'-cGAMP138[1]
SN-011Human Foreskin Fibroblasts (HFFs)2'3'-cGAMP502.8[1]

Table 2: Effect of STING Inhibitor H-151 on Cytokine mRNA Expression in THP-1 Cells

TreatmentTarget GeneFold Change vs. UnstimulatedReference
cGAMPTNFIncreased[2]
cGAMP + H-151TNFSignificantly Decreased vs. cGAMP alone[2]
cGAMPIP-10 (CXCL10)Increased[2]
cGAMP + H-151IP-10 (CXCL10)Significantly Decreased vs. cGAMP alone[2]

Note: The data for H-151 is presented as a representative example of a potent STING inhibitor. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup.

Signaling Pathway Diagram

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active Activated STING (Polymerized) STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates ISRE ISRE pIRF3_nuc->ISRE binds Gene_Expression Type I IFN & Cytokine Genes ISRE->Gene_Expression activates transcription STING_IN_2 This compound STING_IN_2->STING_dimer covalently binds & inhibits

STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Downstream Analysis culture_thp1 Culture THP-1 Monocytes differentiate Differentiate with PMA (e.g., 25-100 ng/mL, 48h) culture_thp1->differentiate macrophages Adherent Macrophage-like THP-1 cells differentiate->macrophages pretreat Pre-treat with this compound (Dose-response) macrophages->pretreat stimulate Stimulate with STING Agonist (e.g., cGAMP) pretreat->stimulate elisa ELISA (IFN-β, TNF-α, IL-6) stimulate->elisa rt_qpcr RT-qPCR (IFNB1, TNF, IL6) stimulate->rt_qpcr western Western Blot (p-TBK1, p-IRF3) stimulate->western viability Cell Viability Assay (MTS/MTT) stimulate->viability

General experimental workflow for evaluating this compound in THP-1 cells.

Experimental Protocols

THP-1 Cell Culture and Differentiation

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 12-well tissue culture plates

Protocol:

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO2 incubator.

  • Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.

  • To differentiate, seed THP-1 cells at a density of 5 x 10^5 cells/mL in fresh culture medium.

  • Add PMA to a final concentration of 25-100 ng/mL.

  • Incubate for 48 hours. During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.

  • After 48 hours, gently aspirate the PMA-containing medium and wash the cells once with fresh, pre-warmed RPMI-1640.

  • Add fresh complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.

This compound Treatment and Stimulation

Materials:

  • Differentiated THP-1 macrophages

  • This compound (reconstituted in DMSO)

  • 2'3'-cGAMP (STING agonist)

  • Opti-MEM or serum-free RPMI-1640

Protocol:

  • Prepare a dose-response range of this compound in serum-free medium. A typical starting range could be 0.1 µM to 10 µM. Include a DMSO vehicle control.

  • Aspirate the culture medium from the differentiated THP-1 cells and replace it with the medium containing this compound or vehicle control.

  • Pre-incubate the cells for 1-2 hours at 37°C.

  • Prepare the STING agonist (e.g., 2'3'-cGAMP) in serum-free medium. The optimal concentration should be determined empirically, but a common starting point is 1-10 µg/mL.

  • Add the STING agonist to the wells and incubate for the desired time period (e.g., 6 hours for mRNA analysis, 16-24 hours for cytokine protein analysis).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Materials:

  • ELISA kits for human IFN-β, TNF-α, and IL-6

  • Cell culture supernatants from the experiment

  • 96-well ELISA plate

  • Plate reader

Protocol:

  • Collect the cell culture supernatants at the end of the stimulation period.

  • Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any cell debris.

  • Perform the ELISA according to the manufacturer's instructions for your specific kit.

  • Briefly, this involves coating the plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for human IFNB1, TNF, IL6, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Protocol:

  • After the desired stimulation time (typically 4-8 hours), wash the cells with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit.

  • Isolate total RNA according to the kit manufacturer's protocol.

  • Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

  • Set up the qPCR reaction with the appropriate primers and qPCR master mix.

  • Run the qPCR program on a thermal cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated, stimulated control.

Western Blotting for Protein Phosphorylation

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-TBK1 (Ser172), anti-total TBK1, anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After a short stimulation period (e.g., 30-90 minutes), place the culture plate on ice and wash the cells with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.

  • Collect the lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Quantify band intensities and normalize the phosphorylated protein to the total protein level.

Conclusion

This compound is a valuable tool for investigating the role of the STING pathway in THP-1 cells and for exploring its therapeutic potential in inflammatory and autoimmune disease models. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments to characterize the effects of this potent STING inhibitor. As with any experimental system, optimization of cell culture conditions, inhibitor concentrations, and stimulation times is recommended to achieve reproducible and meaningful results.

References

Application Notes and Protocols: Determination of STING-IN-2 Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage.[1][2][3] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective immune response.[4][5] However, aberrant activation of the STING pathway is implicated in various autoimmune and inflammatory diseases. This has driven the development of STING inhibitors as potential therapeutics.

STING-IN-2 (also known as C-170) is a potent, covalent, and irreversible antagonist of the STING protein.[6][7] It effectively inhibits both human and mouse STING.[7] The mechanism of action involves the selective targeting of the Cys91 residue of STING, which prevents its palmitoylation.[7] This post-translational modification is essential for the formation of STING multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1), a critical step in the downstream signaling cascade.[7] By preventing palmitoylation, this compound effectively blocks the production of type I IFNs and other inflammatory cytokines.

Determining the dose-response curve for this compound is a fundamental step in its preclinical characterization. This analysis provides crucial quantitative data, such as the half-maximal inhibitory concentration (IC50), which defines the potency of the compound. These application notes provide a detailed protocol for establishing the dose-response curve of this compound in a cell-based assay.

Signaling Pathway and Mechanism of Action

To understand the basis of the dose-response assay, it is essential to visualize the STING signaling pathway and the specific point of inhibition by this compound.

STING_Pathway STING Signaling Pathway and Inhibition by this compound cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING Dimer cGAMP->STING Binds TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Interferon Gene Transcription pIRF3_dimer->IFN_genes Translocation STING_multi STING Multimerization (Palmitoylation-dependent) STING->STING_multi Translocation STING_multi->TBK1 Recruits STING_IN_2 This compound STING_IN_2->STING_multi Inhibits (Covalent binding to Cys91, prevents palmitoylation)

Caption: STING signaling pathway and inhibition by this compound.

Experimental Protocols

This section details the methodology for determining the dose-response curve of this compound by measuring the inhibition of STING-induced Interferon-β (IFN-β) production.

Experimental Workflow

The overall experimental process is outlined in the following diagram:

experimental_workflow Experimental Workflow for this compound Dose-Response Curve Determination cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., THP-1 cells) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. This compound Serial Dilution pretreatment 4. Pre-treat with this compound (1-2 hours) compound_prep->pretreatment cell_seeding->pretreatment stimulation 5. Stimulate with STING Agonist (e.g., 2'3'-cGAMP) pretreatment->stimulation incubation 6. Incubate for 18-24 hours stimulation->incubation supernatant_collection 7. Collect Supernatant incubation->supernatant_collection elisa 8. Perform IFN-β ELISA supernatant_collection->elisa data_analysis 9. Data Analysis (Dose-Response Curve, IC50) elisa->data_analysis

References

Application Notes and Protocols: Measuring IFN-β Reporter Activity with STING-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[1][2] Activation of the cGAS-STING pathway culminates in the production of type I interferons (IFNs), particularly IFN-β, which orchestrate a broad antiviral and anti-tumor response.[1][3] Consequently, measuring IFN-β production serves as a robust and direct readout for STING pathway activation.[4][5]

STING-IN-2 (also known as C-170) is a potent and specific covalent inhibitor of the STING protein.[6] Its mechanism of action involves selectively targeting the Cys91 residue of STING. This covalent modification prevents the palmitoylation of STING, a critical post-translational modification required for STING multimerization, recruitment of TANK-binding kinase 1 (TBK1), and subsequent downstream signaling to induce IFN-β production.[7][8]

These application notes provide a detailed protocol for utilizing a cell-based IFN-β reporter assay to quantify the inhibitory activity of this compound.

cGAS-STING Signaling Pathway and Inhibition by this compound

The diagram below illustrates the key steps in the cGAS-STING signaling cascade, from cytosolic dsDNA detection to IFN-β production, and highlights the specific point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_dimer STING Dimer cGAMP->STING_dimer ATP_GTP ATP + GTP ATP_GTP->cGAS palmitoylation Palmitoylation (at Cys91) STING_dimer->palmitoylation Translocates to Golgi Requires STING_multi STING Multimerization TBK1 TBK1 STING_multi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFNB_gene IFN-β Gene pIRF3->IFNB_gene Enters Nucleus & Activates Transcription IFNB_protein IFN-β Secretion IFNB_gene->IFNB_protein inhibitor This compound inhibitor->palmitoylation Prevents palmitoylation->STING_multi Workflow A 1. Cell Seeding Seed IFN-β reporter cells in 96-well plates. B 2. Compound Pre-incubation Add serial dilutions of this compound. Incubate for 1-2 hours. A->B C 3. STING Activation Add STING agonist (e.g., 2'3'-cGAMP) to all wells (except negative control). B->C D 4. Incubation Incubate for 18-24 hours to allow for reporter gene expression. C->D E 5. Luciferase Assay Lyse cells and add luciferase substrate according to kit protocol. D->E F 6. Data Acquisition Measure luminescence using a plate reader. E->F G 7. Data Analysis Normalize data and calculate IC50 value for this compound. F->G

References

Application Notes and Protocols: STING-IN-2 in Lupus Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has emerged as a critical mediator in the pathogenesis of lupus. Dysregulation of this pathway, often triggered by self-DNA, leads to an overproduction of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are hallmarks of SLE. Consequently, the STING pathway presents a promising therapeutic target for the treatment of lupus and other autoimmune disorders.

STING-IN-2 (also known as C-170) is an experimental irreversible antagonist of the STING protein. It functions by covalently binding to the cysteine residue at position 91 (Cys91) of STING, which prevents its palmitoylation. This modification is crucial for the formation of STING multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1), thereby inhibiting the downstream signaling cascade that leads to IFN-I production.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical lupus research models.

Mechanism of Action of this compound

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cGAS. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing a conformational change that facilitates its translocation to the Golgi apparatus. During this transit, STING undergoes palmitoylation at Cys88 and Cys91, a critical step for the recruitment and activation of TBK1. TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory genes.[1][2]

This compound acts as a covalent inhibitor, specifically targeting Cys91. By irreversibly binding to this residue, this compound effectively blocks the palmitoyration of STING. This inhibition prevents the formation of STING multimers and the recruitment of TBK1, thereby halting the downstream signaling cascade.[1]

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_palmitoylation STING Palmitoylation (Cys91) STING_dimer->STING_palmitoylation translocates to TBK1_recruitment TBK1 Recruitment STING_palmitoylation->TBK1_recruitment IRF3_phosphorylation IRF3 Phosphorylation TBK1_recruitment->IRF3_phosphorylation IFN_transcription Type I IFN Transcription IRF3_phosphorylation->IFN_transcription STING_IN_2 This compound (C-170) STING_IN_2->STING_palmitoylation irreversibly inhibits (covalent bond at Cys91) experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (BMDCs, PBMCs) pretreatment Pre-treatment (this compound or Vehicle) cell_culture->pretreatment stimulation STING Activation (cGAMP or dsDNA) pretreatment->stimulation analysis_invitro Endpoint Analysis (ELISA, RT-qPCR, Western Blot) stimulation->analysis_invitro animal_model Lupus Mouse Model (e.g., Fcgr2b-/-) treatment Treatment (this compound or Vehicle) animal_model->treatment monitoring Disease Monitoring (Proteinuria, Autoantibodies) treatment->monitoring analysis_invivo Terminal Analysis (Histology, Flow Cytometry, RT-qPCR) monitoring->analysis_invivo

References

STING-IN-2: A Potent Tool for Interrogating the STING Pathway in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

STING-IN-2, also known as C-170, is a powerful and selective tool compound for researchers investigating the role of the Stimulator of Interferon Genes (STING) pathway in immunology and various disease states. As a potent, covalent, and irreversible inhibitor of both human and mouse STING, this compound offers a precise means to dissect the downstream consequences of STING signaling. This document provides detailed application notes, quantitative data, and experimental protocols to facilitate the effective use of this compound in immunology research.

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage. Upon activation, STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response. Dysregulation of this pathway is implicated in various autoinflammatory diseases, making STING a compelling target for therapeutic intervention.

Mechanism of Action

This compound exerts its inhibitory effect through a covalent modification of the STING protein. It specifically targets cysteine residue 91 (Cys91) on both human and mouse STING. This covalent binding prevents the palmitoylation of STING, a critical post-translational modification required for its activation, subsequent trafficking to the Golgi apparatus, and the formation of signaling-competent multimers. By blocking these essential steps, this compound effectively abrogates the recruitment and activation of downstream signaling components, including TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), thereby inhibiting the production of type I interferons and other inflammatory cytokines.

Mechanism of Action of this compound cluster_cGAS_STING cGAS-STING Pathway Activation cluster_STING_Trafficking STING Trafficking and Palmitoylation cluster_Downstream_Signaling Downstream Signaling Cascade Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to Palmitoylation Palmitoylation (Cys91) STING_Golgi->Palmitoylation STING_Active Active STING (multimers) Palmitoylation->STING_Active TBK1 TBK1 STING_Active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates IFNs Type I IFNs & Pro-inflammatory Cytokines pIRF3->IFNs induces transcription of This compound This compound (C-170) This compound->Palmitoylation covalently binds to Cys91 & inhibits

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data

The following tables summarize the available quantitative data for this compound (C-170) and its effects on the STING pathway.

Table 1: Inhibitory Activity of this compound

ParameterSpeciesCell LineAssayValueReference
Inhibition of mRNA expression HumanTHP-1cGAMP-stimulated IFNB1 and TNF mRNAEffective at 0.5 µM[1]
IC50 (radiolabeled analog) Not SpecifiedCell-basedSTING binding7.56 nM ([131I]I-NFIP)[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
Solubility DMSO: ≥ 100 mg/mL

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: In Vitro Inhibition of STING-induced Cytokine Production

This protocol describes how to assess the inhibitory effect of this compound on the production of IFN-β in a human monocytic cell line (THP-1) upon stimulation with a STING agonist.

Materials:

  • This compound (C-170)

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS

  • 2'3'-cGAMP (STING agonist)

  • Lipofectamine 2000 or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • 96-well cell culture plates

  • Human IFN-β ELISA kit

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed THP-1 cells at a density of 5 x 105 cells/well in a 96-well plate and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24 hours.

  • Inhibitor Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound in culture medium to desired concentrations (e.g., a dose-response range from 0.01 µM to 10 µM).

    • Remove the culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • STING Activation:

    • Prepare the cGAMP transfection complex according to the manufacturer's protocol for the transfection reagent. A final concentration of 1-5 µg/mL of cGAMP is typically effective.

    • Add the cGAMP transfection complex to the wells containing the pre-treated cells.

    • Include a control group of cells that are not stimulated with cGAMP.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement (ELISA):

    • Quantify the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the IFN-β concentration against the log concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of IFN-β production.

Experimental Workflow: In Vitro STING Inhibition Assay cluster_setup Cell Culture and Treatment cluster_analysis Analysis node1 Seed and differentiate THP-1 cells node2 Pre-treat with this compound (dose-response) or vehicle node1->node2 node3 Stimulate with cGAMP (or control) node2->node3 node4 Collect supernatant node3->node4 After 24h incubation node5 Measure IFN-β by ELISA node4->node5 node6 Analyze data and calculate IC50 node5->node6

Figure 2: In Vitro STING Inhibition Assay Workflow.
Protocol 2: Western Blot Analysis of STING Pathway Phosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of TBK1 and IRF3.

Materials:

  • This compound (C-170)

  • HEK293T cells (ATCC CRL-3216) or other suitable cell line

  • DMEM with 10% FBS

  • 2'3'-cGAMP

  • Transfection reagent

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Transfection (if necessary):

    • Seed HEK293T cells in 6-well plates.

    • If the cell line has low endogenous STING expression, co-transfect with a STING-expressing plasmid.

  • Inhibitor Pre-treatment: Pre-treat cells with this compound at various concentrations (e.g., 0.1, 0.5, 2 µM) or vehicle for 1-2 hours.

  • STING Activation: Stimulate the cells with cGAMP (1-5 µg/mL) for 1-3 hours.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect lysates and quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Mouse Model of STING-Mediated Inflammation

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of inflammation. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • This compound (C-170)

  • C57BL/6 mice (or a relevant disease model)

  • STING agonist (e.g., cGAMP, DMXAA - for mouse)

  • Vehicle for this compound and agonist (e.g., DMSO/Saline)

  • Blood collection supplies

  • Tissues for analysis (e.g., spleen, liver, lung)

  • ELISA kits for mouse cytokines (e.g., IFN-β, TNF-α)

  • Flow cytometry antibodies for immune cell profiling

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Inhibitor Administration:

    • Formulate this compound for in vivo administration (e.g., intraperitoneal injection). The optimal dose and frequency need to be determined empirically.

    • Administer this compound or vehicle to the mice.

  • Induction of Inflammation:

    • After a suitable pre-treatment period with this compound, induce STING-mediated inflammation by administering a STING agonist (e.g., intraperitoneal or intravenous injection).

  • Monitoring and Sample Collection:

    • Monitor mice for clinical signs of inflammation.

    • At predetermined time points, collect blood samples for cytokine analysis.

    • Euthanize mice and harvest tissues for further analysis (e.g., histology, flow cytometry, qPCR).

  • Analysis:

    • Measure systemic cytokine levels in the serum by ELISA.

    • Analyze immune cell populations in tissues (e.g., spleen) by flow cytometry.

    • Assess gene expression of inflammatory markers in tissues by qPCR.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the complex roles of the STING pathway in health and disease. Its potent and specific inhibitory action allows for the precise modulation of STING signaling, enabling researchers to investigate its contribution to various immunological processes. The protocols and data presented in this document are intended to serve as a comprehensive resource for the successful application of this compound in immunology research and drug discovery.

Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. Researchers should always consult the primary literature and manufacturer's instructions for the most up-to-date information and safety precautions.

References

Troubleshooting & Optimization

STING-IN-2 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using STING-IN-2, a potent activator of the STING (Stimulator of Interferon Genes) pathway. This guide focuses on addressing common challenges related to the solubility of this compound in DMSO and cell culture media, and provides protocols for its application in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.

Q2: I am observing precipitation when I add my this compound DMSO stock to my cell culture media. What is happening and how can I prevent this?

A2: This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in aqueous solutions like cell culture media. To prevent this, it is crucial to minimize the final concentration of DMSO in your culture media, ideally keeping it below 0.5% and preferably under 0.1%. High concentrations of DMSO can be toxic to cells and can cause the compound to precipitate. Employing a stepwise dilution method can also be effective.

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in DMSO. 1. Impure or wet DMSO. 2. Compound has aggregated.1. Use fresh, anhydrous, high-purity DMSO. 2. Gently warm the solution to 37°C for 5-10 minutes. 3. Use a bath sonicator for 10-15 minutes to aid dissolution.
Precipitation observed in culture media after adding this compound stock. 1. Final DMSO concentration is too high. 2. Rapid dilution into the aqueous environment.1. Ensure the final DMSO concentration in the media is below 0.5% (ideally <0.1%). 2. Perform a serial dilution of the DMSO stock in culture media. Add the diluted compound to the cells in the culture medium and mix gently.
Inconsistent or no cellular response to this compound treatment. 1. Compound has precipitated out of solution. 2. Incorrect final concentration. 3. Degraded compound due to improper storage.1. Visually inspect for precipitation. If present, optimize the dilution protocol. 2. Verify all dilution calculations. 3. Use a fresh aliquot of the stock solution.

Solubility Data of Representative STING Agonists

While specific quantitative solubility data for this compound is not publicly available, the following table provides data for other commonly used STING agonists with similar solubility characteristics.

Compound Solvent Solubility
STING Agonist C11DMSO10 mM
STING Agonist 12LDMSO~10 mg/mL
STING Agonist 12LEthanol~5 mg/mL
STING Agonist 12LPBS (pH 7.2)~2 mg/mL

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Cell-Based STING Activation Assay

This protocol provides a general workflow for assessing STING pathway activation in a cell line (e.g., THP-1 monocytes) by measuring the induction of Interferon-β (IFN-β).

  • Cell Seeding:

    • Seed cells at an appropriate density in a multi-well plate (e.g., 96-well plate) and allow them to adhere or stabilize overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound DMSO stock solution in cell culture media. Ensure the final DMSO concentration remains below 0.5%.

    • Include a vehicle control (media with the same final concentration of DMSO) and a positive control (e.g., another known STING agonist).

    • Carefully remove the old media from the cells and add the media containing the different concentrations of this compound.

    • Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.

  • Endpoint Measurement (IFN-β ELISA):

    • After incubation, collect the cell culture supernatants.

    • Quantify the amount of secreted IFN-β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

    • Calculate the concentration of IFN-β by interpolating from the standard curve.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates to nucleus & induces transcription NFkB NF-κB Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes translocates to nucleus & induces transcription STING->TBK1 recruits & activates STING->NFkB activates

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound DMSO Stock Solution C Prepare Serial Dilutions of this compound in Media A->C B Seed Cells in Multi-well Plate D Treat Cells with This compound Dilutions B->D C->D E Incubate for Defined Period D->E F Collect Culture Supernatants E->F G Perform IFN-β ELISA F->G H Analyze Data G->H

Caption: Workflow for a cell-based STING activation assay.

Technical Support Center: Optimizing STING-IN-2 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of STING-IN-2 (also known as C-170) in cell culture experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and covalent inhibitor of both mouse and human STING (Stimulator of Interferon Genes).[1] It selectively targets the Cys91 residue of the STING protein, preventing its palmitoylation. This post-translational modification is essential for the formation of STING multimers and the subsequent recruitment of TBK1, thereby inhibiting the downstream signaling pathway that leads to the production of type I interferons and other pro-inflammatory cytokines.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: A concentration of 0.5 µM has been shown to be effective in THP-1 cells.[1][2] However, the optimal concentration is cell-type specific and should be determined empirically. It is recommended to perform a dose-response experiment, starting with a range of concentrations (e.g., 0.1 µM to 10 µM), to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO, and a stock solution of up to 125 mg/mL (433.58 mM) can be prepared with the help of ultrasonication.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: Is this compound active against both human and mouse STING?

A4: Yes, this compound is a potent covalent inhibitor of both human and mouse STING.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low inhibition of STING signaling Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line.Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration.
Inhibitor Activity: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.Ensure proper storage of the this compound stock solution at -80°C. Prepare fresh working solutions for each experiment.
Cellular Health: The cells may not be healthy or responsive.Check cell viability and morphology. Ensure cells are not passaged too many times.
STING Pathway Activation: The STING agonist may not be potent enough or used at a suboptimal concentration.Titrate the STING agonist to determine the optimal concentration for robust pathway activation in your positive control. Confirm pathway activation by assessing downstream markers like p-TBK1 or p-IRF3.
Pre-incubation Time: Insufficient pre-incubation time with this compound before agonist stimulation.A pre-incubation time of at least 2 hours is generally recommended to allow for the covalent modification of STING.[2]
High cell death/toxicity Inhibitor Concentration: The concentration of this compound may be too high.Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations well below the toxic level.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Inconsistent results Experimental Variability: Inconsistent cell seeding density, treatment times, or reagent preparation.Standardize all experimental parameters, including cell seeding density, incubation times, and reagent preparation. Include appropriate positive and negative controls in every experiment.
Covalent Inhibition Nuances: The irreversible nature of inhibition might lead to prolonged effects.Consider the timing of your readouts. For covalent inhibitors, the effect may persist even after the compound is removed from the medium.

Quantitative Data

Table 1: Effective Concentration of this compound in a Human Cell Line

Cell LineConcentrationEffectReference
THP-1 (human monocytic)0.5 µMDecreased IFNB1 and TNF mRNA levels, and reduced p-TBK1 levels.[1][2]

Table 2: Solubility of this compound

SolventMaximum ConcentrationNotesReference
DMSO125 mg/mL (433.58 mM)Ultrasonic assistance may be needed.[3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using Western Blot

This protocol aims to determine the effective concentration of this compound by measuring the inhibition of STING pathway activation, specifically the phosphorylation of TBK1.

Materials:

  • This compound (C-170)

  • Cell line of interest (e.g., THP-1)

  • Complete cell culture medium

  • STING agonist (e.g., 2'3'-cGAMP)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-TBK1, total TBK1, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2-4 hours. Include a vehicle control (DMSO).

  • STING Pathway Activation: Stimulate the cells with a STING agonist (e.g., 10 µg/mL of 2'3'-cGAMP) for 1-3 hours. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-TBK1, total TBK1, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the levels of phosphorylated TBK1 to total TBK1.

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound at the concentrations used in your experiments.

Materials:

  • This compound (C-170)

  • Cell line of interest

  • Complete cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: The next day, treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates STING_active Active STING (Palmitoylated) STING->STING_active translocates & is palmitoylated TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes & translocates IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription STING_IN_2 This compound (C-170) STING_IN_2->STING_active inhibits palmitoylation (covalent bond at Cys91)

Caption: STING signaling pathway and the inhibitory mechanism of this compound.

Optimization_Workflow start Start: Plan Experiment dose_response 1. Dose-Response Curve (e.g., 0.1-10 µM this compound) start->dose_response viability 2. Cell Viability Assay (e.g., MTT) dose_response->viability western_blot 3. Western Blot for Pathway Markers (p-TBK1, p-IRF3) dose_response->western_blot analyze 5. Analyze Data & Determine Optimal Concentration viability->analyze readout 4. Downstream Readout (RT-qPCR for IFN-β, ELISA for cytokines) western_blot->readout readout->analyze end End: Use Optimized Concentration analyze->end Troubleshooting_Tree start Problem: No/Low Inhibition check_conc Is the this compound concentration optimal? start->check_conc Start Here check_agonist Is the STING agonist working effectively? check_conc->check_agonist No solution_conc Solution: Perform dose-response check_conc->solution_conc Yes check_cells Are the cells healthy and expressing STING? check_agonist->check_cells No solution_agonist Solution: Titrate agonist, check positive control check_agonist->solution_agonist Yes check_protocol Is the pre-incubation time sufficient? check_cells->check_protocol No solution_cells Solution: Check viability, passage number, and STING expression check_cells->solution_cells Yes solution_protocol Solution: Increase pre-incubation time (≥2h) check_protocol->solution_protocol Yes

References

potential off-target effects of STING-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STING-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, also known as C-170, is a covalent inhibitor of the STING (Stimulator of Interferon Genes) protein.[1][2] It selectively targets the cysteine residue at position 91 (Cys91) within the STING protein.[1] By forming a covalent bond with Cys91, this compound prevents the palmitoylation of STING, a critical post-translational modification required for its activation.[1] This inhibition of palmitoylation blocks the formation of STING multimers and the subsequent recruitment of TBK1, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1]

Q2: What are the potential off-target effects of this compound?

A2: As a covalent inhibitor, this compound's reactivity is not exclusively limited to the Cys91 of STING. While designed for selectivity, the electrophilic nature of the molecule poses a potential for reacting with other accessible and reactive cysteine residues on other proteins. This could lead to off-target effects.

Some studies on similar covalent STING inhibitors, such as the BPK series of compounds, have indicated that they can interact with cysteine residues on other immune-related proteins, suggesting a potential for broader reactivity.[2] Additionally, a related nitrofuran-containing covalent STING inhibitor, C-178, has been reported to have mutagenic potential in an Ames test, which highlights a possible toxicological liability for this class of compounds.[3] However, comprehensive off-target screening data for this compound specifically is not publicly available. Researchers should, therefore, exercise caution and consider the possibility of off-target effects in their experimental design and data interpretation.

Q3: How can I assess the potential off-target effects of this compound in my cellular experiments?

A3: To investigate potential off-target effects of this compound, we recommend a multi-pronged approach:

  • Proteomic Profiling: Employ chemoproteomic techniques, such as activity-based protein profiling (ABPP), to identify other cysteine-containing proteins that this compound may covalently modify in your experimental system.

  • Phenotypic Screening: Conduct high-content imaging or other phenotypic screens to observe cellular changes that are inconsistent with the known effects of STING inhibition. This can provide clues about unintended biological activities.

  • Counter-screening: Test this compound in cell lines that are deficient in STING (STING knockout) to determine if the observed effects are independent of its intended target. Any activity in these cells would indicate off-target effects.

  • Selectivity Profiling: If resources permit, screen this compound against a panel of kinases, phosphatases, and other enzymes that are known to be susceptible to covalent inhibition.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected cell toxicity or death at working concentrations. Off-target effects due to covalent modification of essential cellular proteins.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test this compound in STING knockout cells to confirm if the toxicity is target-independent. 3. Consider using a non-covalent STING inhibitor as a control to differentiate between on-target and potential off-target-driven toxicity.
Variability in experimental results between different cell types. 1. Different expression levels of STING. 2. Differential expression of off-target proteins with reactive cysteines. 3. Variations in cellular redox state affecting cysteine reactivity.1. Quantify STING protein levels in the different cell types being used. 2. Perform proteomic analysis to identify potential off-target interactors in each cell type. 3. Standardize cell culture conditions to minimize variability in cellular redox environments.
Observed phenotype does not align with known STING pathway inhibition. The phenotype may be a result of an off-target effect of this compound.1. Validate the phenotype in STING knockout or knockdown cells treated with this compound. 2. Use structurally different STING inhibitors to see if the same phenotype is observed. 3. Investigate potential off-target pathways through transcriptomic or proteomic analysis.

Experimental Protocols

Protocol 1: Cellular STING Inhibition Assay using a Reporter Cell Line

This protocol is designed to measure the potency of this compound in a cellular context.

Materials:

  • THP1-Dual™ ISG-Lucia/SEAP reporter cells

  • This compound (C-170)

  • 2'3'-cGAMP (STING agonist)

  • Cell culture medium (RPMI 1640 with 10% FBS, 1% Pen-Strep)

  • QUANTI-Luc™ and QUANTI-Blue™ detection reagents

  • 96-well plates

  • Luminometer and spectrophotometer

Procedure:

  • Seed THP1-Dual™ cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the different concentrations of this compound for 2 hours.

  • Stimulate the cells with a final concentration of 2'3'-cGAMP known to induce a robust response.

  • Incubate for 24 hours.

  • Measure the activity of secreted Lucia luciferase in the supernatant using QUANTI-Luc™ to assess IRF-induced signaling.

  • Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using QUANTI-Blue™ to assess NF-κB-induced signaling.

  • Calculate the IC50 value by plotting the inhibitor concentration against the percentage of inhibition of reporter activity.

Protocol 2: Western Blot Analysis of STING Pathway Activation

This protocol assesses the effect of this compound on the phosphorylation of key STING pathway components.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • This compound (C-170)

  • 2'3'-cGAMP

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-STING, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate THP-1 cells and differentiate with PMA for 24 hours.

  • Pre-treat the differentiated THP-1 cells with desired concentrations of this compound for 2 hours.

  • Stimulate the cells with 2'3'-cGAMP for 1-3 hours.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the extent of inhibition of TBK1 and IRF3 phosphorylation.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds Palmitoylation Palmitoylation (Cys91) STING_dimer->Palmitoylation translocates to Golgi STING_multi STING (multimer) TBK1 TBK1 STING_multi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription STING_IN_2 This compound STING_IN_2->Palmitoylation inhibits Palmitoylation->STING_multi enables Off_Target_Workflow start Start: Hypothesis of This compound Off-Target Effects proteomics Chemoproteomics (ABPP) to identify covalent targets start->proteomics phenotyping Phenotypic Screening (e.g., High-Content Imaging) start->phenotyping counterscreen Counter-screening in STING KO Cells start->counterscreen proteomics_res List of potential off-target proteins proteomics->proteomics_res phenotyping_res Unexplained cellular phenotypes phenotyping->phenotyping_res counterscreen_res Activity observed in STING KO cells counterscreen->counterscreen_res validation Target Validation (e.g., siRNA, western blot) proteomics_res->validation phenotyping_res->validation counterscreen_res->validation conclusion Conclusion: Confirmed Off-Target Effect validation->conclusion Troubleshooting_Logic start Unexpected Experimental Outcome with this compound q1 Is the effect observed in STING KO cells? start->q1 q2 Does a structurally different STING inhibitor cause the same effect? q1->q2 No off_target Likely Off-Target Effect q1->off_target Yes on_target Likely On-Target Effect (Potentially novel STING biology) q2->on_target Yes q2->off_target No

References

Technical Support Center: In Vivo Delivery of STING Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing STING (Stimulator of Interferon Genes) inhibitors in in vivo models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical development.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with STING inhibitors.

Problem Potential Cause Recommended Solution
Lack of in vivo efficacy despite proven in vitro activity. Poor Pharmacokinetics (PK): The inhibitor may have a short half-life, poor absorption, or rapid clearance, preventing it from reaching effective concentrations at the target site.[1][2]- Formulation Improvement: Consider formulating the inhibitor to enhance its solubility and stability. For example, using vehicles like corn oil or a solution of DMSO, PEG300, and Tween 80 can improve bioavailability for intraperitoneal (i.p.) administration.[1][3] - Pharmacokinetic Studies: Conduct PK studies to determine the inhibitor's concentration in plasma and target tissues over time. This will help optimize the dosing regimen. - Alternative Delivery Systems: For inhibitors with challenging properties, explore nanoparticle-based delivery systems, such as PLGA nanoparticles, to improve circulation time and targeted delivery.[4][5][6]
Species Specificity: The inhibitor may be potent against human STING but have weak or no activity against murine STING, or vice-versa. For instance, C-176 is a potent inhibitor of mouse STING but not human STING.[7] Conversely, some inhibitors designed for human STING may not be effective in mouse models.[8]- Verify Cross-Reactivity: Before starting in vivo studies in mice, confirm the inhibitor's activity against murine STING using in vitro assays with mouse cells (e.g., bone marrow-derived macrophages).[9] - Select Appropriate Inhibitor: Choose an inhibitor with demonstrated activity in the relevant species. For example, H-151 and SN-011 have been shown to be active against both human and mouse STING.[10][11][12]
Inconsistent or variable results between experimental animals. Improper Drug Administration: Incorrect route of administration or inconsistent dosing can lead to variability.- Standardize Administration Route: Follow established protocols for the chosen route (e.g., intraperitoneal, oral, intravenous). For i.p. injection of C-176, a volume of 200 μL has been used in mice.[3][7] - Ensure Proper Formulation: Ensure the inhibitor is fully dissolved and stable in the delivery vehicle before each administration.
Biological Variability: Differences in the immune response between individual animals can contribute to variability.- Increase Sample Size: Use a sufficient number of animals per group to account for biological variation. - Use Well-characterized Animal Models: Employ established models of STING-dependent inflammation, such as Trex1-deficient mice, for more consistent and robust phenotypes.[10][11][13][14]
Observed toxicity or off-target effects. Lack of Specificity: The inhibitor may be targeting other signaling pathways in addition to STING.- In Vitro Specificity Testing: Test the inhibitor against other related pathways (e.g., RIG-I, TLR signaling) to confirm its specificity for STING.[12] - Dose-Response Studies: Perform a dose-response study in vivo to identify the lowest effective dose with minimal toxicity.
"On-Target" Toxicity: Long-term systemic inhibition of STING could increase susceptibility to infections or cancer.[6]- Targeted Delivery: Utilize nanoparticle-based delivery systems to concentrate the inhibitor at the site of inflammation, reducing systemic exposure.[6] - Intermittent Dosing: Consider intermittent dosing schedules based on the half-life of the STING protein in the target tissue to allow for periodic immune competence.[15]
Difficulty in confirming target engagement in vivo. Inadequate Biomarkers: Not measuring the right downstream markers of STING activity.- Assess Downstream Signaling: Measure the phosphorylation of key downstream proteins such as TBK1 and IRF3 in tissue lysates from treated animals.[16][17] - Analyze Cytokine and Chemokine Levels: Profile serum or tissue levels of STING-induced cytokines and chemokines, such as IFN-β, IL-6, and CXCL10.[1][14][18] - Gene Expression Analysis: Perform RT-qPCR on tissue samples to measure the expression of interferon-stimulated genes (ISGs).[10]
Timing of Sample Collection: Samples may be collected at a time point when the inhibitory effect is not maximal.- Time-Course Experiments: Conduct a time-course study to determine the optimal time point for observing maximal inhibition of STING signaling after inhibitor administration.

Frequently Asked Questions (FAQs)

1. How do I choose the right animal model for my in vivo STING inhibitor study?

The choice of animal model depends on the specific research question. For studying STING-driven autoimmune or inflammatory diseases, Trex1-deficient (Trex1-/-) mice are a commonly used model, as they exhibit a STING-dependent inflammatory phenotype.[10][11][13][14] To induce acute STING-dependent inflammation, mice can be treated with a STING agonist like cGAMP or diABZI.[14] For neuroinflammatory studies, MPTP-induced Parkinson's disease models have been used to evaluate STING inhibitors like C-176.[19]

2. What are the common routes of administration for STING inhibitors in mice?

The most common routes are intraperitoneal (i.p.) and oral administration. For example, H-151 and BB-Cl-amidine have been administered i.p. to mice.[1][14] Recently, orally bioavailable STING inhibitors, such as compound 42 and GHN105, have been developed and shown to be effective in mouse models.[20][21]

3. How can I confirm that my STING inhibitor is engaging its target in vivo?

Target engagement can be confirmed by observing a reduction in the downstream signaling cascade of STING activation.[16] This can be assessed by:

  • Western Blotting: Analyzing tissue lysates for decreased phosphorylation of STING, TBK1, and IRF3.[17]

  • ELISA: Measuring a decrease in the production of STING-induced cytokines like IFN-β and TNF-α in the serum.[14]

  • RT-qPCR: Quantifying the reduced expression of interferon-stimulated genes (ISGs) in target tissues.[10]

4. What are the key differences between human and mouse STING that I should be aware of?

There are structural differences in the ligand-binding pocket between human and mouse STING.[8][22][23] This can lead to significant differences in inhibitor potency and efficacy. For example, the inhibitor H-151 targets a binding pocket in mouse STING that is absent in human STING, rendering it ineffective in human cells despite its efficacy in mice.[8] Therefore, it is crucial to validate the activity of any STING inhibitor in both human and mouse cells before proceeding with preclinical animal studies intended to be translated to humans.

5. Can nanoparticle delivery systems improve the in vivo performance of my STING inhibitor?

Yes, nanoparticle-based delivery systems, such as those made from poly(lactic-co-glycolic acid) (PLGA), can address several challenges associated with the delivery of small molecule inhibitors.[6] These systems can:

  • Improve the solubility and stability of the inhibitor.

  • Prolong circulation time and alter biodistribution.[4][5]

  • Enable controlled or sustained release of the inhibitor.[6]

  • Allow for targeted delivery to specific tissues or cell types, potentially reducing systemic toxicity.[6]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Selected STING Inhibitors

InhibitorCell Line/SpeciesAssay EndpointIC50Reference(s)
SN-011 Mouse (MEFs, BMDMs)IFN-β expression~100 nM[10]
Human (HFFs)IFN-β expression~500 nM[10]
H-151 Mouse (BMDMs)IFN-β expression~110 nM[10]
Human (HFFs)IFN-β expression~134 nM[10]
Sting-IN-15 MouseSTING Inhibition96.3 nM[9]
HumanSTING Inhibition116 nM[9]
BB-Cl-amidine MouseIFN-β production~0.5 µM[24]
Compound 11 Mouse (mSTING)IFN-β expression15.47 µM[25]
Human (hSTING)IFN-β expression19.93 µM[25]
Compound 27 Mouse (mSTING)IFN-β expression30.81 µM[25]
Human (hSTING)IFN-β expression38.75 µM[25]

Table 2: In Vivo Administration and Efficacy of Selected STING Inhibitors

InhibitorAnimal ModelAdministration Route & DoseOutcomeReference(s)
SN-011 Trex1-/- miceNot specifiedAmeliorated autoimmune pathology and prevented death.
H-151 CMA-treated micei.p.Reduced systemic cytokine responses.[1]
Trex1-/- micei.p.Showed notable efficacy in reducing IFN-β reporter activity.[1]
Murine Myocardial InfarctionNot specifiedPreserved myocardial function and decreased cardiac fibrosis.[24]
C-176 CMA-treated micei.p. (375-750 nmol/mouse)Significantly reduced serum levels of type I IFNs and IL-6.[3]
Trex1-/- micei.p.Suppressed systemic inflammation.[26]
LPS-induced bone absorptionNot specifiedReduced bone absorption.[27]
BB-Cl-amidine diABZI-treated micei.p. (pretreatment)Significantly reduced serum IFN-β and TNF-α.[14]
Trex1 mutant miceNot specifiedAlleviated inflammatory pathology.[14]
Compound 42 CMA-treated & Trex1-/- miceOralEffectively suppressed STING-mediated inflammation.[21]

Experimental Protocols

Protocol 1: Induction of Acute STING-Dependent Inflammation in Mice

This protocol describes a general method for inducing a systemic inflammatory response mediated by STING activation.

Materials:

  • STING agonist (e.g., diABZI)

  • Vehicle for agonist (e.g., saline, 40% PEG300)

  • STING inhibitor

  • Vehicle for inhibitor

  • C57BL/6J mice

Procedure:

  • Prepare the STING inhibitor in a suitable vehicle.

  • Pre-treat mice with the STING inhibitor or vehicle via the desired route of administration (e.g., intraperitoneal injection).[14]

  • After the appropriate pre-treatment time (e.g., 1 hour), administer the STING agonist diABZI (e.g., 2.5 mg/kg, subcutaneous) to induce STING activation.[28]

  • At a defined time point post-agonist administration (e.g., 4 hours), collect blood samples via tail bleed for serum cytokine analysis.[28]

  • Euthanize mice and collect tissues of interest (e.g., spleen, liver) for analysis of downstream STING signaling markers (p-TBK1, p-IRF3) by Western blot or gene expression of ISGs by RT-qPCR.

Protocol 2: Assessment of STING Target Engagement by Western Blot

This protocol outlines the steps to measure the phosphorylation of key downstream targets of STING in tissue samples.

Materials:

  • Tissue lysates from control and inhibitor-treated mice

  • Protein lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Homogenize harvested tissues in lysis buffer to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of TBK1 and IRF3 overnight at 4°C. A loading control like β-actin should also be used.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A reduction in this ratio in the inhibitor-treated group compared to the control group indicates target engagement.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active Translocation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Gene_Expression Type I IFN & Pro-inflammatory Gene Expression pIRF3->Gene_Expression translocates & initiates Inhibitor STING Inhibitor Inhibitor->STING_dimer blocks binding/ activation

Caption: The cGAS-STING signaling pathway and points of inhibition.

Troubleshooting_Workflow Start Start: Lack of In Vivo Efficacy Check_PK Assess Pharmacokinetics (PK) - Short half-life? - Poor bioavailability? Start->Check_PK Check_Species Verify Species Specificity - Active against mouse STING? Check_PK->Check_Species Good PK Solution_PK Solution: - Improve formulation - Use nanoparticles - Optimize dosing Check_PK->Solution_PK Poor PK Check_Target Confirm Target Engagement - p-TBK1/p-IRF3 reduced? - Cytokines reduced? Check_Species->Check_Target Yes Solution_Species Solution: - Test in mouse cells in vitro - Select cross-reactive inhibitor Check_Species->Solution_Species No Solution_Target Solution: - Optimize sample timing - Check downstream markers Check_Target->Solution_Target No Success Efficacy Achieved Check_Target->Success Yes Solution_PK->Start Solution_Species->Start Solution_Target->Start

Caption: Troubleshooting workflow for lack of in vivo efficacy.

References

appropriate pre-incubation time for STING-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the appropriate pre-incubation time for STING (Stimulator of Interferon Genes) inhibitors, with a focus on the principles applicable to compounds like STING-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pre-incubation time for this compound?

There is limited specific public data for a compound explicitly named "this compound". However, literature suggests this may also be known as C-170, a covalent inhibitor of STING. For covalent inhibitors and other common STING antagonists, a pre-incubation time of 1 to 4 hours is a typical starting point for in vitro cell-based assays. The optimal time can be cell-type and concentration-dependent, so it is crucial to perform a time-course experiment to determine the ideal duration for your specific model.

Q2: Why is a pre-incubation step necessary for STING inhibitors?

A pre-incubation step is critical for several reasons:

  • Target Engagement: It allows sufficient time for the inhibitor to enter the cell and bind to its target, the STING protein, before the pathway is activated.

  • Reaching Equilibrium: For reversible inhibitors, this period allows the binding reaction to approach equilibrium.

  • Covalent Bond Formation: For irreversible or covalent inhibitors like H-151 and potentially this compound (C-170), pre-incubation is essential for the chemical reaction to occur between the inhibitor and the STING protein.[1][2]

  • Maximizing Inhibition: Pre-incubation ensures that the STING protein is already blocked when the activating ligand (e.g., cGAMP) is introduced, leading to more effective and reproducible inhibition of downstream signaling.

Q3: What factors can influence the optimal pre-incubation time?

Several factors can affect the ideal pre-incubation duration:

  • Inhibitor's Mechanism of Action: Covalent inhibitors may require longer pre-incubation times to ensure complete binding compared to some reversible inhibitors.

  • Cell Type: The permeability of the cell membrane and the metabolic rate of the cells can influence how quickly the inhibitor reaches its intracellular target.

  • Inhibitor Concentration: Higher concentrations of the inhibitor may require shorter pre-incubation times to achieve effective target engagement.

  • Temperature: Experiments are typically conducted at 37°C to ensure optimal cellular function and inhibitor activity.

Q4: What are the potential consequences of a suboptimal pre-incubation time?

  • Too Short: An insufficient pre-incubation time can lead to incomplete inhibition of STING, resulting in an underestimation of the inhibitor's potency (an artificially high IC50 value). The STING pathway may be activated by the stimulus before the inhibitor has had a chance to bind effectively.

  • Too Long: While less common for pathway-specific effects, excessively long pre-incubation times, especially at high concentrations, could lead to off-target effects or cellular toxicity, confounding the experimental results.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inhibitor shows little to no effect on STING activation. Pre-incubation time is too short. Perform a time-course experiment. Pre-incubate cells with the inhibitor for varying durations (e.g., 30 min, 1h, 2h, 4h, 6h) before adding the STING agonist.[3]
Inhibitor concentration is too low. Titrate the inhibitor concentration to determine the optimal dose for your cell system.
Inhibitor has degraded. Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
High variability in results between experiments. Inconsistent pre-incubation timing. Standardize the pre-incubation time across all experiments. Use a timer to ensure consistency.
Cell health and density are variable. Ensure cells are healthy and seeded at a consistent density for each experiment.
Signs of cell toxicity are observed. Inhibitor concentration is too high. Reduce the inhibitor concentration and perform a dose-response curve to find a non-toxic, effective concentration.
Prolonged pre-incubation is causing stress. Shorten the pre-incubation time. Determine the minimum time required for effective inhibition from your time-course experiment.

Experimental Protocols

Protocol 1: Determining Optimal Pre-incubation Time

This protocol provides a framework for empirically determining the most effective pre-incubation time for a STING inhibitor in a cell-based assay.

  • Cell Seeding: Plate your cells of interest (e.g., THP-1 monocytes or RAW 264.7 macrophages) in a 96-well plate at a density that will result in a confluent monolayer the next day. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a working solution of your STING inhibitor (e.g., this compound) at a fixed, appropriate concentration (e.g., 2-3 times the expected IC50) in cell culture medium.

  • Time-Course Pre-incubation:

    • At staggered time points (e.g., 6 hours, 4 hours, 2 hours, 1 hour, and 30 minutes before stimulation), remove the medium from the designated wells and replace it with the medium containing the STING inhibitor.

    • Include a "no pre-incubation" (0 min) control where the inhibitor is added simultaneously with the STING agonist.

    • Also, include vehicle control (e.g., DMSO) wells that are treated for the longest pre-incubation duration.

  • STING Pathway Stimulation: At the end of the longest pre-incubation period, add a STING agonist (e.g., 2'3'-cGAMP) to all wells (except for the unstimulated control) to achieve a final concentration known to elicit a robust response.

  • Incubation: Incubate the plate for a period sufficient to detect the downstream readout (e.g., 6 hours for phospho-IRF3 analysis by Western blot, or 18-24 hours for cytokine measurement by ELISA).[4]

  • Assay Readout: Measure the desired downstream effect of STING activation. This could be:

    • Cytokine levels (e.g., IFN-β or IP-10) in the supernatant via ELISA.

    • Phosphorylation of key proteins (e.g., p-TBK1, p-STING, p-IRF3) via Western blot.[3]

    • Expression of interferon-stimulated genes (e.g., IFNB1, CXCL10) via RT-qPCR.

  • Data Analysis: Plot the level of inhibition (relative to the vehicle control) against the pre-incubation time. The optimal pre-incubation time is the shortest duration that achieves the maximal inhibitory effect.

Quantitative Data Summary

The optimal pre-incubation time can vary between different STING inhibitors. The table below summarizes typical pre-incubation times reported in the literature for common STING inhibitors as a reference.

InhibitorMechanism of ActionTypical Pre-incubation TimeCell Type(s)Reference
H-151 Covalent (binds Cys91)1 hourRAW 264.7, THP-1[2][5]
C-176 Covalent (binds Cys91)Not specified, pre-treatedBMDMs[6]
Sting-IN-4 Not specified2 - 6 hoursRAW 264.7, THP-1[3]
BB-Cl-amidine Covalent (binds Cys148)1 hourBMDMs[7]

Visualizations

STING Signaling Pathway and Inhibition

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates STING_active Activated STING (Dimerized/Oligomerized) STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 ISGs Interferon- Stimulated Genes (e.g., IFNB1, CXCL10) p_IRF3->ISGs translocates & activates transcription Inhibitor This compound Inhibitor->STING_active prevents palmitoylation & activation

Caption: The cGAS-STING signaling pathway and the inhibitory point of this compound.

Experimental Workflow for Optimizing Pre-incubation Time

Workflow cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_analysis Day 3: Analysis A Seed cells in 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Prepare this compound and vehicle dilutions D Pre-incubate for varying times (e.g., 0.5h, 1h, 2h, 4h) C->D E Add STING agonist (e.g., 2'3'-cGAMP) D->E F Incubate for readout (e.g., 18-24h) E->F G Measure readout (e.g., ELISA, qPCR) H Plot % Inhibition vs. Pre-incubation Time G->H I Determine optimal time (shortest time for max effect) H->I

Caption: Workflow for determining the optimal inhibitor pre-incubation time.

References

Technical Support Center: Addressing STING-IN-2 Inactivity in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the apparent inactivity of STING-IN-2 in human cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit the STING pathway?

This compound (also known as C-170) is a potent and selective covalent inhibitor of the STING (Stimulator of Interferon Genes) protein.[1] Its mechanism of action involves the covalent modification of the cysteine residue at position 91 (Cys91) within the transmembrane domain of STING. This modification prevents the palmitoylation of STING, a critical post-translational modification required for its activation, multimerization, and subsequent recruitment of downstream signaling molecules like TBK1.[2]

Q2: I am not observing any inhibition of STING pathway activation with this compound. What are the primary reasons for this?

Several factors can contribute to the apparent lack of this compound activity. The most common reasons include:

  • Low or absent STING expression in the cell line: The target protein must be present for the inhibitor to work.

  • Suboptimal experimental conditions: This includes incorrect inhibitor concentration, insufficient pre-incubation time, or issues with the STING agonist used.

  • Compound instability or degradation: As a reactive covalent inhibitor, this compound may have a limited half-life in aqueous cell culture media.

  • Defective downstream signaling components: The inactivity might lie downstream of STING itself.

Q3: Which human cell lines are known to have low or high STING expression?

STING expression varies significantly across different human cell lines. It is crucial to select a cell line with robust STING expression for your experiments. Refer to the table below for a summary of STING expression in some commonly used cell lines.

Troubleshooting Guide

This guide provides a step-by-step approach to systematically troubleshoot experiments where this compound appears inactive.

Step 1: Verify Cell Line and Compound Integrity

1.1. Confirm STING Expression in Your Cell Line:

  • Action: Perform a western blot to detect endogenous STING protein levels in your cell line.

  • Positive Control: Use a cell line known to express STING, such as THP-1 monocytes.[3][4]

  • Rationale: this compound cannot inhibit a protein that is not there. Many cancer cell lines have been reported to have low or silenced STING expression.[5]

1.2. Assess Cell Viability:

  • Action: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the cells are healthy both before and after treatment with this compound and the STING agonist.

  • Rationale: Unhealthy or dying cells will not have a functional signaling pathway.

1.3. Ensure this compound Integrity and Proper Handling:

  • Action:

    • Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1]

    • Minimize freeze-thaw cycles of the stock solution.

    • Consider the stability of this compound in your cell culture medium over the course of your experiment. Due to its covalent nature, its reactivity may decrease over time in aqueous solutions.

Step 2: Optimize Experimental Parameters

2.1. Perform a Dose-Response Experiment:

  • Action: Test a range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions.

  • Rationale: The effective concentration of this compound can vary between cell lines. While specific IC50 values for this compound are not widely published across numerous cell lines, a starting point can be inferred from similar covalent STING inhibitors like H-151, which has an IC50 of around 1 µM in HEK293T cells.[6] A concentration of 0.5 µM has been shown to be effective in THP-1 cells.[1]

2.2. Optimize Pre-incubation Time:

  • Action: Pre-incubate the cells with this compound for a sufficient period before adding the STING agonist. A pre-incubation time of 2-4 hours is generally recommended for STING inhibitors.[7]

  • Rationale: As a covalent inhibitor, this compound requires time to bind to and modify the STING protein.

2.3. Validate STING Pathway Activation:

  • Action: Ensure that your positive control (cells treated with a STING agonist in the absence of this compound) shows robust pathway activation.

  • STING Agonists: Use a known STING agonist such as 2'3'-cGAMP or dsDNA (e.g., Herring Testis DNA).[7]

  • Rationale: If the STING pathway is not being effectively activated in the first place, you will not be able to observe any inhibitory effect of this compound.

Step 3: Verify Downstream Readouts

3.1. Assess Phosphorylation of Key Signaling Proteins:

  • Action: Perform a western blot to detect the phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser366), which are key downstream events in STING signaling.[7]

  • Rationale: A decrease in the phosphorylation of these proteins upon this compound treatment is a direct indicator of its inhibitory activity.

3.2. Measure Expression of Interferon-Stimulated Genes (ISGs):

  • Action: Use qRT-PCR to measure the mRNA levels of STING-dependent genes such as IFNB1 and CXCL10.[8]

  • Rationale: Inhibition of STING signaling should lead to a reduction in the expression of these downstream target genes.

Data Presentation

Table 1: STING Expression in Common Human Cell Lines

Cell LineCell TypeSTING Expression LevelReference
THP-1 Monocytic LeukemiaHigh[3][4]
HEK293T Embryonic KidneyLow/Variable (often requires overexpression)[9]
A549 Lung CarcinomaLow/Variable[10][11]
Jurkat T-cell LeukemiaLow/VariableN/A
HeLa Cervical CancerPresent[8]
MDA-MB-231 Breast CancerPresent[8]
HCT116 Colorectal CarcinomaLower than normal cell lines[11]
Calu-1 Non-small Cell Lung CancerPresent[5]
H2030 Non-small Cell Lung CancerLow/Undetectable[5]

Table 2: Effective Concentrations of Covalent STING Inhibitors

InhibitorCell LineEffective Concentration (IC50)Reference
This compound (C-170) THP-10.5 µM (used effectively)[1]
H-151 HEK293T-hSTING1.04 µM[6]
H-151 HEK293T-mSTING0.82 µM[6]

Experimental Protocols

Protocol 1: Western Blotting for STING Pathway Activation
  • Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Pre-treatment with this compound: The next day, pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 2-4 hours.

  • STING Pathway Activation: Stimulate the cells with a known STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for 1-3 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pTBK1 (Ser172), TBK1, pIRF3 (Ser366), IRF3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: qRT-PCR for Interferon-Stimulated Gene (ISG) Expression
  • Cell Treatment: Follow steps 1-3 from the Western Blotting protocol.

  • RNA Extraction: After stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol and a column-based method).

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers for your target genes (IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds and activates STING_active Active STING (Palmitoylated Oligomer) STING_dimer->STING_active Translocation & Palmitoylation TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 (dimer) ISG IFN-β, CXCL10 (ISG Expression) pIRF3_dimer->ISG induces transcription pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3_dimer dimerizes STING_IN_2 This compound STING_IN_2->STING_dimer covalently binds Cys91, prevents palmitoylation

Caption: STING signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Start seed_cells Seed cells in multi-well plates start->seed_cells pretreat Pre-treat with this compound (or vehicle control) for 2-4 hours seed_cells->pretreat stimulate Stimulate with STING agonist (e.g., 2'3'-cGAMP) for 1-3 hours (for WB) or longer for gene expression pretreat->stimulate harvest Harvest cells stimulate->harvest wb Western Blot (pTBK1, pIRF3) harvest->wb qpcr qRT-PCR (IFNB1, CXCL10) harvest->qpcr end End wb->end qpcr->end

Caption: Experimental workflow for assessing this compound activity.

Troubleshooting_Workflow start This compound appears inactive check_sting_expression Is STING expressed in the cell line? start->check_sting_expression check_positive_control Is the positive control (agonist only) working? check_sting_expression->check_positive_control Yes no_sting Select a STING-positive cell line or overexpress STING. check_sting_expression->no_sting No check_concentration Have you performed a dose-response for this compound? check_positive_control->check_concentration Yes fix_agonist Troubleshoot STING agonist (concentration, delivery). check_positive_control->fix_agonist No check_preincubation Is the pre-incubation time sufficient (2-4h)? check_concentration->check_preincubation Yes optimize_conc Optimize this compound concentration. check_concentration->optimize_conc No check_compound Is the this compound stock fresh and properly stored? check_preincubation->check_compound Yes increase_time Increase pre-incubation time. check_preincubation->increase_time No check_downstream Are downstream signaling components intact? check_compound->check_downstream Yes new_compound Prepare fresh this compound. check_compound->new_compound No investigate_downstream Investigate downstream pathway components. check_downstream->investigate_downstream No success Problem Resolved check_downstream->success Yes

Caption: Troubleshooting decision tree for this compound inactivity.

References

Validation & Comparative

Validating STING-IN-2: A Comparative Guide to STING Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens and cellular damage. Its overactivation is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target. This guide provides a comprehensive comparison of STING-IN-2 (also known as C-170), a potent and covalent STING inhibitor, with other known STING inhibitors. We present supporting experimental data, detailed methodologies for validation assays, and visualizations of the key pathways and workflows to aid researchers in their evaluation of STING-targeted therapeutics.

Quantitative Comparison of STING Inhibitors

The inhibitory potency of various STING inhibitors has been determined using a range of cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The table below summarizes the reported IC50 values for this compound and its alternatives.

CompoundMechanism of ActionTarget SpeciesAssay TypeIC50 ValueReference
This compound (C-170) Covalent inhibitor, targets Cys91Human, MouseCell-based binding assay (radiolabeled analog)7.56 nM[1]
H-151Covalent inhibitor, targets Cys91Human, MouseIFN-β reporter assay (mouse cells)~100-140 nM[2]
SN-011Non-covalent, competitive inhibitorHuman, MouseIFN-β expression assay (mouse cells)~100-130 nM[2]
SN-011Non-covalent, competitive inhibitorHumanIFN-β expression assay (human cells)~500 nM[2]
C-176Covalent inhibitor, targets Cys91MouseIFN-β reporter assayPotent, specific IC50 not consistently reported
Nitroalkene-based inhibitors (e.g., CP-36, CP-45)Covalent inhibitorHuman, MouseIn vitro assaysPotent inhibition demonstrated

Note: The IC50 value for this compound is based on a radiolabeled analog, which suggests high-potency binding. Direct functional IC50 values from peer-reviewed literature are not consistently available.

STING Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical STING signaling pathway and the points of intervention for inhibitors like this compound.

STING_Pathway STING Signaling Pathway and Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates STING_active Activated STING (Palmitoylated Dimer) STING->STING_active translocates & dimerizes TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes pIRF3_dimer->pIRF3_dimer IFNB IFN-β Gene pIRF3_dimer->IFNB activates transcription IFN Type I Interferons IFNB->IFN STING_IN_2 This compound (C-170) & other covalent inhibitors STING_IN_2->STING covalently binds Cys91 prevents palmitoylation & activation

Caption: The cGAS-STING signaling pathway and the mechanism of covalent inhibitors.

Experimental Workflow for Validating STING Inhibitory Activity

A multi-faceted approach is required to validate the inhibitory activity of compounds targeting the STING pathway. The following diagram outlines a typical experimental workflow.

Experimental_Workflow Workflow for Validating STING Inhibitor Activity CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) ReporterAssay IFN-β Reporter Assay (Functional Readout) WesternBlot Western Blot Analysis (p-TBK1, p-IRF3) ReporterAssay->WesternBlot CytokineAssay Cytokine Measurement (ELISA) (Downstream Effect) WesternBlot->CytokineAssay AnimalModel Disease Models (e.g., Autoimmune, Inflammatory) CytokineAssay->AnimalModel Data Data Analysis & Comparison AnimalModel->Data Start Compound of Interest (e.g., this compound) Start->CETSA Start->ReporterAssay Conclusion Validation of Inhibitory Activity Data->Conclusion

Caption: A typical experimental workflow for validating STING inhibitors.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of the inhibitor to the STING protein in a cellular context.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cells expressing STING (e.g., THP-1 monocytes)

  • STING inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Cell lysis buffer

  • Equipment for heating (e.g., PCR thermocycler), cell lysis, and protein quantification (e.g., BCA assay)

  • Reagents and equipment for Western blotting (see protocol below)

Protocol:

  • Treatment: Treat cultured cells with the STING inhibitor or vehicle control at various concentrations for a specified time (e.g., 1-2 hours).

  • Harvest and Heat: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes). Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

  • Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble STING at each temperature point by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

IFN-β Reporter Assay for Functional Inhibition

Objective: To quantify the functional inhibition of the STING pathway by measuring the downstream production of type I interferon.

Materials:

  • Reporter cell line (e.g., HEK293T cells) co-transfected with a STING expression plasmid and an IFN-β promoter-luciferase reporter plasmid.

  • STING agonist (e.g., 2'3'-cGAMP)

  • STING inhibitor and vehicle control

  • Cell culture medium and reagents

  • Luciferase assay system and a luminometer

Protocol:

  • Cell Seeding: Plate the reporter cells in a multi-well plate and allow them to adhere.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of the STING inhibitor or vehicle control for 1-2 hours.

  • STING Activation: Stimulate the cells with a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP) for a defined period (e.g., 6-8 hours).

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of TBK1 and IRF3 Phosphorylation

Objective: To assess the inhibition of key downstream signaling events in the STING pathway.

Materials:

  • Cells responsive to STING activation (e.g., THP-1 monocytes)

  • STING agonist (e.g., 2'3'-cGAMP)

  • STING inhibitor and vehicle control

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3), as well as total TBK1 and IRF3.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells and pre-treat with the STING inhibitor or vehicle, followed by stimulation with a STING agonist for a short period (e.g., 1-3 hours).

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with appropriate buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-TBK1, p-IRF3, total TBK1, and total IRF3.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein in the inhibitor-treated samples compared to the agonist-only control indicates inhibition of STING signaling.

References

A Comparative Analysis of STING Inhibitors: STING-IN-2 vs. H-151

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of innate immunity research and drug development, the STING (Stimulator of Interferon Genes) pathway has emerged as a critical signaling cascade in response to cytosolic DNA. Aberrant STING activation is implicated in various autoinflammatory diseases, making STING inhibitors promising therapeutic candidates. This guide provides a detailed comparison of two prominent covalent STING inhibitors, STING-IN-2 (also known as C-170) and H-151, with a focus on their performance in inhibitory assays, supported by experimental data and detailed protocols.

Mechanism of Action

Both this compound and H-151 are irreversible inhibitors that function by forming a covalent bond with the STING protein. This covalent modification effectively abrogates STING signaling. H-151 has been specifically shown to target the cysteine residue at position 91 (Cys91) within the transmembrane domain of STING.[1] This binding event prevents the palmitoylation of STING, a crucial post-translational modification necessary for its activation, oligomerization, and subsequent downstream signaling events that lead to the production of type I interferons and other pro-inflammatory cytokines.[1] this compound (C-170) also acts as a potent covalent inhibitor of both human and mouse STING.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor. The following tables summarize the reported IC50 values for this compound and H-151 in various cellular assays. It is important to note that a direct head-to-head comparison in the same study is ideal for the most accurate assessment.

Table 1: IC50 Values for H-151 in STING Inhibition Assays

Cell LineAssay ReadoutIC50 Value (nM)Reference
Mouse Embryonic Fibroblasts (MEFs)Ifnb mRNA induction (2'3'-cGAMP stimulated)138[2]
Bone Marrow-Derived Macrophages (BMDMs)Ifnb mRNA induction (2'3'-cGAMP stimulated)109.6[2]
Human Foreskin Fibroblasts (HFFs)Ifnb mRNA induction (2'3'-cGAMP stimulated)134.4[2]
293T-hSTING cellsIFN-β expression (2'3'-cGAMP stimulated)1040[3]
293T-mSTING cellsIFN-β expression (2'3'-cGAMP stimulated)820[3]

Table 2: IC50 Values for this compound (or its analogs) in STING Inhibition Assays

CompoundCell LineAssay ReadoutIC50 Value (nM)Reference
[131I]I-NFIP (analog of C-170)Panc02 cellsCell-based assay7.56[4]

Note: Data for this compound (C-170) is less consistently reported in peer-reviewed literature with direct IC50 values. The value presented is for a radiolabeled analog, suggesting high potency.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the points of intervention and the experimental procedures, the following diagrams are provided.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active, oligomerized) STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes pIRF3_dimer->pIRF3_dimer IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. Cell Culture (e.g., THP-1, MEFs) start->cell_culture inhibitor_pretreatment 2. Pre-treatment with This compound or H-151 cell_culture->inhibitor_pretreatment sting_activation 3. STING Pathway Activation (e.g., with 2'3'-cGAMP) inhibitor_pretreatment->sting_activation incubation 4. Incubation sting_activation->incubation sample_collection 5. Sample Collection (Supernatant & Cell Lysate) incubation->sample_collection elisa 6a. Cytokine Measurement (e.g., IFN-β ELISA) sample_collection->elisa western_blot 6b. Western Blot Analysis (p-TBK1, p-IRF3) sample_collection->western_blot data_analysis 7. Data Analysis (IC50 determination) elisa->data_analysis western_blot->data_analysis end End data_analysis->end

References

A Comparative Guide to the Mechanisms of STING-IN-2 and C-176

Author: BenchChem Technical Support Team. Date: December 2025

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive target for therapeutic inhibition. This guide provides a detailed comparison of two widely studied STING inhibitors, STING-IN-2 (also known as C-170) and C-176, focusing on their distinct mechanisms of action, supported by experimental data.

The STING Signaling Pathway

The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a sign of viral or bacterial infection, cellular damage, or cancer.[2] The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4][5]

In the Golgi, STING undergoes palmitoylation, a crucial post-translational modification, at cysteine residues Cys88 and Cys91.[4] This modification facilitates the multimerization of STING, creating a signaling platform for the recruitment and activation of TANK-binding kinase 1 (TBK1).[4] Activated TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates IRF3 IRF3 pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerization IFN Type I IFN Genes pIRF3->IFN induces transcription STING_Golgi STING (Palmitoylated & Multimerized) STING_ER->STING_Golgi Translocation pTBK1 p-TBK1 STING_Golgi->pTBK1 recruits & activates TBK1 TBK1 pTBK1->IRF3 phosphorylates C176 C-176 C176->STING_Golgi Inhibits Palmitoylation (mouse selective) STINGIN2 This compound (C-170) STINGIN2->STING_Golgi Inhibits Palmitoylation (human & mouse)

Diagram 1. STING signaling pathway and points of inhibition.

Mechanism of Action: this compound vs. C-176

Both this compound and C-176 are covalent inhibitors that function by preventing the palmitoylation of STING, a critical step for its activation.[4]

This compound (C-170): This compound is a potent, irreversible inhibitor of both human and mouse STING.[6] It covalently targets the Cys91 residue within the transmembrane domain of the STING protein.[4][7] By binding to Cys91, this compound blocks the subsequent palmitoylation event. This inhibition prevents STING from forming the necessary multimers required for the recruitment and activation of TBK1, effectively shutting down the downstream signaling cascade that leads to IFN-I production.[4][6]

C-176: Similar to this compound, C-176 is a covalent inhibitor that targets Cys91 of STING to block its activation-induced palmitoylation and subsequent clustering.[8][9] However, a crucial distinction is its species selectivity. C-176 is a potent antagonist of mouse STING (mSTING) but is not active against human STING (hsSTING).[9][10] This species-specific activity makes C-176 a valuable tool for studying the STING pathway in murine models of inflammatory disease, but limits its direct therapeutic potential in humans.[10][11]

Quantitative Data Comparison

The inhibitory activities of this compound and C-176 have been quantified using various cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the potency of these inhibitors.

CompoundTargetSpeciesAssayEndpointIC50Citation
This compound (C-170) STINGHumanTHP-1 cellsIFN-β mRNA~0.5 µM[6]
This compound (C-170) STINGMouse---[6]
C-176 STINGHumanH526 cellsCell Viability6.2 µM[10]
C-176 STINGMouseBMDMsIFN-β BioassayNot Specified[7]

Note: Direct IC50 comparisons from a single study under identical conditions were not available in the search results. The data is aggregated from different sources and assays.

Experimental Protocols

The mechanisms and efficacy of STING inhibitors are typically elucidated through a combination of biochemical and cellular assays.

IFNβ Luciferase Reporter Assay

This cell-based assay is used to quantify the activity of the STING pathway by measuring the production of a reporter protein (luciferase) under the control of an IFN-β promoter.

  • Objective: To determine the IC50 of a test compound in inhibiting STING-dependent gene expression.

  • Methodology:

    • Cell Culture: HEK293T cells, which lack endogenous STING expression, are co-transfected with plasmids encoding for human or mouse STING and a luciferase reporter gene driven by the IFN-β promoter.

    • Compound Treatment: The transfected cells are pre-treated with serial dilutions of the STING inhibitor (e.g., this compound or C-176) for 1-2 hours.

    • STING Activation: Cells are then stimulated with a known STING agonist, such as 2'3'-cGAMP, to activate the pathway.

    • Incubation: The cells are incubated for 6-24 hours to allow for the expression of the luciferase reporter gene.

    • Lysis and Measurement: The cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the amount of IFN-β promoter activity, is measured using a luminometer.

    • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the agonist-only control. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blot for TBK1 Phosphorylation

This assay is used to directly assess a key step in the STING signaling cascade: the activation of TBK1.

  • Objective: To determine if a STING inhibitor blocks the phosphorylation of TBK1.

  • Methodology:

    • Cell Culture and Treatment: Immune cells, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs), are pre-treated with the STING inhibitor or a vehicle control.

    • STING Activation: The cells are stimulated with a STING agonist (e.g., 2'3'-cGAMP).

    • Cell Lysis: After a short incubation period (e.g., 30-60 minutes), the cells are lysed to extract total cellular proteins.

    • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and total TBK1. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured. A decrease in the p-TBK1/total TBK1 ratio in inhibitor-treated cells compared to the control indicates successful inhibition of STING signaling upstream of TBK1.[6][8]

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_readout Measurement & Analysis seed_cells Seed STING-reporter cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight pretreat Pre-treat cells with serial dilutions of inhibitor incubate_overnight->pretreat stimulate Stimulate cells with STING agonist (e.g., cGAMP) pretreat->stimulate incubate_expression Incubate 6-24h for reporter gene expression stimulate->incubate_expression lyse Lyse cells incubate_expression->lyse add_reagent Add luciferase assay reagent lyse->add_reagent measure Measure luminescence add_reagent->measure calculate Calculate % inhibition and determine IC50 measure->calculate

Diagram 2. Workflow for a cellular STING reporter assay.

Conclusion

Both this compound and C-176 are valuable chemical probes for studying the STING pathway. They share a common mechanism of covalent modification of Cys91 to inhibit STING palmitoylation and downstream signaling. The primary difference lies in their species selectivity: this compound effectively inhibits both human and mouse STING, giving it broader potential for translational research, while C-176's potent inhibition of mouse STING makes it a specific tool for preclinical murine models. The choice between these inhibitors depends on the specific research question and the experimental system being used.

References

A Comparative Guide to the Efficacy of STING-IN-2 and Other Covalent STING Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the covalent STING inhibitor, STING-IN-2 (also known as C-170), with other notable covalent inhibitors of the STING (Stimulator of Interferon Genes) protein. The comparative analysis is supported by available experimental data, and detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction to Covalent STING Inhibition

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making STING a compelling therapeutic target. Covalent inhibitors of STING represent a promising class of therapeutics that form a stable, covalent bond with the protein, leading to sustained inhibition. A primary mechanism of action for many of these inhibitors is the covalent modification of a cysteine residue, most notably Cysteine 91 (Cys91), located in the transmembrane domain of STING. This modification prevents the post-translational palmitoylation of STING, a crucial step for its activation, oligomerization, and subsequent downstream signaling events that lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.

Data Presentation: Efficacy of Covalent STING Inhibitors

The following table summarizes the available quantitative data on the efficacy of this compound and other covalent STING inhibitors. It is important to note that the IC50 values presented may not be from head-to-head comparative studies and can vary based on the cell type and experimental conditions.

InhibitorAlso Known AsTarget Residue(s)Reported IC50 ValuesCell Line(s)Species SpecificityReference
This compound C-170 Cys91Not explicitly reported in direct comparisonTHP-1Human and Mouse[1][2][3]
C-176-Cys91Not explicitly reported, but is a precursor to C-170 and H-151-Mouse-specific[1][3]
[131I]I-NFIPAnalog of C-176Cys917.56 nMPanc02-[4]
H-151-Cys91~134.4 nMHFFsHuman[1][5]
~109.6 nMBMDMsMouse[5]
~138 nMMEFsMouse[5]
Nitroalkene (CP-36)-Cys88/Cys91Dose-dependent inhibition of IFN-β and CXCL10THP-1, SAVI patient fibroblasts-[6][7][8]
Nitroalkene (CP-45)-Cys88/Cys91Dose-dependent inhibition of IFN-β and CXCL10THP-1, SAVI patient fibroblasts-[6][7][8]

Signaling Pathways and Experimental Workflows

STING Signaling Pathway and Point of Covalent Inhibition

The following diagram illustrates the canonical STING signaling pathway and highlights the point of intervention for covalent inhibitors that target STING palmitoylation.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates TBK1_inactive TBK1 (inactive) TBK1_active TBK1 (active) TBK1_inactive->TBK1_active autophosphorylates IRF3_inactive IRF3 (inactive) TBK1_active->IRF3_inactive phosphorylates IRF3_active p-IRF3 (active) IRF3_inactive->IRF3_active IRF3_dimer p-IRF3 Dimer IRF3_active->IRF3_dimer dimerizes IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes translocates to STING_palmitoylated STING (palmitoylated & oligomerized) STING_inactive->STING_palmitoylated translocates to STING_palmitoylated->TBK1_inactive recruits Palmitoylation Palmitoylation Transcription Transcription IFN_genes->Transcription Inhibitor Covalent Inhibitors (this compound, H-151, etc.) Inhibitor->STING_inactive covalently modifies Cys91, prevents palmitoylation

Caption: Covalent STING inhibitors block the pathway by preventing STING palmitoylation.

Experimental Workflow for Assessing Inhibitor Efficacy

This diagram outlines a typical experimental workflow for evaluating the efficacy of covalent STING inhibitors.

Exp_Workflow cluster_workflow Inhibitor Efficacy Workflow cluster_readouts Downstream Readouts A 1. Cell Culture (e.g., THP-1, RAW 264.7) B 2. Pre-treatment with Covalent Inhibitor A->B C 3. STING Activation (e.g., cGAMP, dsDNA) B->C D 4. Downstream Readouts C->D R1 Western Blot: pTBK1/TBK1 ratio pIRF3/IRF3 ratio D->R1 R2 Reporter Assay: IFN-β promoter activity D->R2 R3 qPCR: IFN-β, CXCL10 mRNA levels D->R3 R4 Palmitoylation Assay: Acyl-Biotin Exchange D->R4

Caption: Workflow for evaluating the efficacy of STING inhibitors.

Experimental Protocols

Western Blot Analysis for Phosphorylated TBK1 and IRF3

This protocol is used to assess the phosphorylation status of key downstream signaling proteins, TBK1 and IRF3, as a measure of STING pathway activation.

Materials:

  • Cell line with a functional STING pathway (e.g., THP-1, RAW 264.7, HEK293T expressing STING).

  • Complete cell culture medium.

  • Covalent STING inhibitor (e.g., this compound).

  • STING agonist (e.g., 2'3'-cGAMP, dsDNA).

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of the covalent STING inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.

  • STING Activation: Stimulate the cells with a STING agonist for an appropriate time (e.g., 1-3 hours for phosphorylation events).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

IFN-β Reporter Gene Assay

This assay measures the transcriptional activity of the IFN-β promoter as a downstream readout of STING pathway activation.

Materials:

  • HEK293T cells.

  • Expression plasmids for human or mouse STING.

  • IFN-β promoter-luciferase reporter plasmid.

  • Renilla luciferase control plasmid.

  • Transfection reagent.

  • Covalent STING inhibitor.

  • STING agonist (e.g., 2'3'-cGAMP).

  • Dual-luciferase reporter assay system.

Procedure:

  • Transfection: Co-transfect HEK293T cells with STING, IFN-β promoter-luciferase, and Renilla luciferase plasmids.

  • Inhibitor Treatment: After 24 hours, pre-treat the cells with serial dilutions of the covalent STING inhibitor for 1 hour.

  • STING Activation: Stimulate the cells with a STING agonist for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the IC50 value of the inhibitor.

STING Palmitoylation Assay (Acyl-Biotin Exchange)

This assay directly assesses the ability of a covalent inhibitor to block the palmitoylation of STING.

Materials:

  • Cells expressing STING.

  • Covalent STING inhibitor.

  • STING agonist.

  • Lysis buffer containing N-ethylmaleimide (NEM).

  • Hydroxylamine (HAM) solution.

  • Biotin-HPDP.

  • Streptavidin-agarose beads.

  • Elution buffer.

  • Western blot reagents.

Procedure:

  • Cell Treatment: Treat cells with the covalent inhibitor followed by stimulation with a STING agonist.

  • Lysis and Blocking of Free Thiols: Lyse the cells in a buffer containing NEM to block free cysteine residues.

  • Cleavage of Thioester Bonds: Treat the lysates with HAM to cleave the palmitoyl-cysteine thioester bonds, exposing the previously palmitoylated cysteine residues.

  • Biotinylation of Newly Exposed Thiols: Label the newly exposed cysteine residues with Biotin-HPDP.

  • Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.

  • Elution and Western Blot Analysis: Elute the captured proteins and analyze the amount of STING by Western blotting. A decrease in the STING signal in the inhibitor-treated samples compared to the control indicates inhibition of palmitoylation.

Conclusion

This compound (C-170) is a potent covalent inhibitor of both human and mouse STING, acting through the covalent modification of Cys91 to prevent STING palmitoylation. While direct, side-by-side comparative efficacy data with other covalent inhibitors like H-151 and the newer nitroalkene-based compounds is still emerging, the available information suggests that covalent inhibition of STING is a highly effective strategy for suppressing downstream inflammatory signaling. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize and compare the efficacy of this compound and other novel covalent STING inhibitors. This will be crucial for the continued development of targeted therapies for STING-driven autoimmune and inflammatory diseases.

References

Assessing the Specificity of STING-IN-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount to its potential as a therapeutic agent or a research tool. This guide provides an objective comparison of STING-IN-2 (also known as C-170), a covalent inhibitor of the Stimulator of Interferon Genes (STING) protein, with other notable STING inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive assessment of this compound's specificity.

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. Consequently, inhibitors of this pathway are of significant interest for treating autoimmune and inflammatory diseases. This compound is a covalent inhibitor that targets both human and mouse STING, making it a valuable tool for preclinical research[1][2][3]. Like other covalent inhibitors such as H-151 and C-176, this compound acts by modifying a cysteine residue within the transmembrane domain of STING, which prevents its activation-induced palmitoylation, a crucial step for downstream signaling[2][4].

Quantitative Comparison of STING Inhibitors

To provide a clear comparison of the potency of this compound against other inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) as reported in various cellular assays. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

InhibitorAlternative Name(s)Mechanism of ActionTarget SpeciesReported IC50 (Cell-based assays)Reference(s)
This compound C-170CovalentHuman, MouseComparable to H-151[1][2]
H-151 CovalentHuman, Mouse~88 nM (L929 cells), ~110-138 nM (MEFs, BMDMs)[5]
C-176 CovalentMouseNot specified in search results[2]
SN-011 Non-covalent, competitiveHuman, Mouse~76-81 nM (L929 cells), ~107-503 nM (MEFs, BMDMs, HFFs)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the specificity and mechanism of action of STING inhibitors.

Interferon-β (IFN-β) Promoter Luciferase Reporter Assay

This cell-based assay is a primary method for quantifying the inhibitory activity of compounds on the STING pathway by measuring the transcription of the IFN-β gene, a key downstream target.

Materials:

  • HEK293T cells

  • Expression plasmid for human or mouse STING

  • IFN-β promoter-luciferase reporter plasmid (e.g., pIFN-β-Luc)

  • A constitutively active Renilla luciferase plasmid for normalization (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • STING agonist (e.g., 2'3'-cGAMP)

  • This compound and other test inhibitors

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in 96-well plates and grow to 70-80% confluency.

  • Co-transfect the cells with the STING expression plasmid, IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol[6][7][8].

  • After 24 hours, pre-treat the cells with serial dilutions of this compound or other inhibitors for 1-2 hours.

  • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer[7][8].

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control and determine the IC50 value.

Western Blotting for STING Pathway Activation

This method assesses the effect of inhibitors on the phosphorylation of key downstream signaling proteins in the STING pathway, namely TBK1 and IRF3.

Materials:

  • THP-1 or other suitable cells endogenously expressing the STING pathway components.

  • STING agonist (e.g., 2'3'-cGAMP).

  • This compound and other test inhibitors.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Seed cells in 6-well plates and grow to the desired density.

  • Pre-treat the cells with the inhibitors for 1-2 hours before stimulating with a STING agonist for 30-60 minutes[9][10][11][12].

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane[9][10][11][12].

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

STING Palmitoylation Assay (Acyl-Biotin Exchange)

This assay determines if an inhibitor blocks the palmitoylation of STING, a critical post-translational modification for its activation.

Materials:

  • Cells expressing STING.

  • STING agonist.

  • This compound and other test inhibitors.

  • Lysis buffer.

  • N-ethylmaleimide (NEM) to block free thiols.

  • Hydroxylamine (B1172632) (HAM) to cleave thioester bonds.

  • Biotin-HPDP to label newly exposed thiols.

  • Streptavidin-agarose beads for pulldown.

  • Western blot reagents.

Procedure:

  • Treat cells with the inhibitor and stimulate with a STING agonist.

  • Lyse the cells in a buffer containing NEM to block all free cysteine residues[13][14][15][16][17][18].

  • Treat the lysate with hydroxylamine to specifically cleave the thioester linkage of palmitoylated cysteines. A control sample is treated with a neutral buffer[13][14][15][16][17][18].

  • Label the newly freed thiol groups with a sulfhydryl-reactive biotinylation reagent like Biotin-HPDP[13][14][15][16][17][18].

  • Capture the biotinylated proteins using streptavidin-agarose beads.

  • Elute the captured proteins and analyze the amount of STING by western blotting. A reduction in the STING signal in the inhibitor-treated sample compared to the control indicates inhibition of palmitoylation.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the STING signaling pathway, the mechanism of action of covalent inhibitors, and a typical experimental workflow for assessing inhibitor specificity.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING cGAMP->STING_ER binds TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes IFN-β Genes pIRF3->IFN_genes translocates & activates transcription STING_Golgi STING (Palmitoylated & Activated) STING_ER->STING_Golgi translocates STING_Golgi->TBK1 recruits & activates

Figure 1: The cGAS-STING signaling pathway.

Inhibitor_Mechanism STING STING Protein (with Cys91) Blocked_STING This compound Adduct (Palmitoylation Blocked) STING_IN_2 This compound (Covalent Inhibitor) STING_IN_2->STING Covalently binds to Cys91 No_Activation No Downstream Signaling Blocked_STING->No_Activation

Figure 2: Mechanism of covalent STING inhibitors.

Experimental_Workflow start Start: Select Cell Line (e.g., THP-1, HEK293T) treatment Treat cells with This compound (or other inhibitors) at various concentrations start->treatment stimulation Stimulate with STING Agonist (e.g., 2'3'-cGAMP) treatment->stimulation readout Perform Readout Assays stimulation->readout reporter IFN-β Reporter Assay readout->reporter western Western Blot (pTBK1, pIRF3) readout->western palmitoylation Palmitoylation Assay readout->palmitoylation off_target Off-target Profiling (e.g., Kinase Panel) readout->off_target analysis Data Analysis: - IC50 determination - Specificity assessment reporter->analysis western->analysis palmitoylation->analysis off_target->analysis

Figure 3: Experimental workflow for assessing inhibitor specificity.

References

head-to-head comparison of STING-IN-2 and SN-011

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Immunology and Drug Development

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the host defense against pathogens and in anti-tumor immunity.[1] Consequently, the development of small molecule inhibitors of STING has garnered significant interest for the treatment of autoimmune and inflammatory diseases. This guide provides a detailed head-to-head comparison of two prominent STING inhibitors: STING-IN-2 (also known as C-170) and SN-011.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key assays.

At a Glance: Key Differences and Mechanisms of Action

This compound and SN-011, while both potent inhibitors of STING signaling, operate through distinct mechanisms. This compound is a covalent inhibitor , forming an irreversible bond with a specific cysteine residue on the STING protein. In contrast, SN-011 acts as a competitive antagonist , reversibly binding to the cyclic dinucleotide (CDN) binding pocket of STING.

This compound: Covalent Inhibition of Palmitoylation

This compound covalently modifies Cysteine 91 (Cys91) within the transmembrane domain of STING.[2] This modification prevents the palmitoylation of STING, a critical post-translational modification required for its oligomerization and subsequent translocation from the endoplasmic reticulum (ER) to the Golgi apparatus, thereby halting the downstream signaling cascade.[2]

SN-011: Competitive Antagonism of the CDN Binding Pocket

SN-011 is a potent antagonist that directly competes with the endogenous STING agonist, 2'3'-cGAMP, for binding to the CDN binding pocket of the STING dimer.[3][4] By occupying this pocket with high affinity, SN-011 locks STING in an inactive, open conformation, preventing the conformational changes necessary for its activation and downstream signaling.[5][6]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and SN-011 based on available experimental data.

ParameterThis compound (C-170)SN-011Source(s)
Mechanism of Action Covalent Inhibitor (targets Cys91)Competitive Antagonist (CDN binding pocket)[2][3]
IC50 (STING Signaling) 7.56 nM (cell-based assay)76 nM[1][7]
IC50 (2’3’-cGAMP-induced Ifnb expression in MEFs) Not Reported127.5 nM[3]
IC50 (2’3’-cGAMP-induced Ifnb expression in BMDMs) Not Reported107.1 nM[3]
IC50 (2’3’-cGAMP-induced Ifnb expression in HFFs) Not Reported502.8 nM[3]
Binding Affinity (Kd for human STING) Not Applicable (covalent)4.03 nM[4]

Signaling Pathway and Inhibition Mechanisms

The following diagrams illustrate the canonical STING signaling pathway and the distinct points of intervention for this compound and SN-011.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING Dimer (Inactive) cGAMP->STING_dimer Binds to CDN pocket STING_active STING Oligomer (Active) STING_dimer->STING_active Translocation & Oligomerization TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylates pIRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Nuclear Translocation

Fig. 1: The cGAS-STING Signaling Pathway.

Inhibition_Mechanisms cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus STING_dimer STING Dimer STING_active STING Oligomer STING_dimer->STING_active Palmitoylation & Translocation STING_IN2 This compound STING_IN2->STING_dimer Covalently binds Cys91, blocks palmitoylation SN011 SN-011 SN011->STING_dimer Competes with cGAMP for CDN pocket cGAMP 2'3'-cGAMP cGAMP->STING_dimer

Fig. 2: Inhibition mechanisms of this compound and SN-011.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and SN-011.

Determination of IC50 Values for STING Inhibition

Objective: To determine the concentration of an inhibitor required to reduce the STING-mediated response by 50%.

General Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., THP-1, L929, or primary cells like BMDMs) in 96-well plates.[8]

  • Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of the STING inhibitor (e.g., this compound or SN-011) or vehicle control (DMSO) for a specified period (e.g., 6 hours).[8]

  • STING Activation: Stimulate the cells with a STING agonist. This can be achieved by:

    • Transfection of Herring Testis DNA (HT-DNA) or interferon stimulatory DNA (ISD).[8]

    • Addition of 2'3'-cGAMP to the culture medium.[3]

  • Incubation: Incubate the cells for a further period (e.g., 3-6 hours) to allow for the induction of downstream gene expression.[8]

  • RNA Isolation and qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of STING-responsive genes, such as IFNB1, CXCL10, and IL6.[1][3]

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).[8] Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of STING Pathway Phosphorylation

Objective: To assess the effect of inhibitors on the phosphorylation status of key signaling proteins in the STING pathway (STING, TBK1, IRF3).

Protocol:

  • Cell Treatment: Seed cells (e.g., THP-1 or HFFs) in 6-well plates and treat with the inhibitor and STING agonist as described in the IC50 protocol.[1][3]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of STING, TBK1, and IRF3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

In Vivo Efficacy in a Trex1-/- Mouse Model of Autoimmunity

Objective: To evaluate the in vivo efficacy of STING inhibitors in a genetically defined model of STING-driven autoimmune disease.

Experimental Design (based on SN-011 studies):

  • Animal Model: Utilize Trex1 knockout (Trex1-/-) mice, which develop a lethal autoimmune phenotype due to the accumulation of endogenous DNA and subsequent STING activation.[3]

  • Treatment Groups:

    • Trex1-/- mice treated with vehicle control.

    • Trex1-/- mice treated with the STING inhibitor (e.g., SN-011 at 5 mg/kg).[1]

    • Wild-type control mice.

  • Drug Administration: Administer the inhibitor via intraperitoneal (i.p.) injection, for example, three times weekly for a defined period (e.g., one month).[1]

  • Monitoring and Endpoints:

    • Survival: Monitor and record the survival of the mice in each group.[3]

    • Inflammation: At the end of the study, harvest organs (e.g., heart, lungs, liver) for histological analysis to assess the degree of inflammation.

    • Immune Cell Activation: Analyze splenocytes by flow cytometry for markers of T-cell activation (e.g., CD69, CD44).[9]

    • Autoantibodies: Measure the levels of serum antinuclear antibodies (ANA) by ELISA.[1]

Conclusion

This compound and SN-011 represent two distinct and potent classes of STING inhibitors. This compound's covalent and irreversible mechanism of action offers the potential for prolonged target engagement. In contrast, SN-011's high-affinity, competitive binding to the CDN pocket provides a reversible means of modulating STING activity. The choice between these inhibitors will depend on the specific research question and desired therapeutic profile. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo characterization of these and other novel STING inhibitors. As research in this field continues to evolve, a deeper understanding of the nuances of these inhibitory mechanisms will be crucial for the development of effective therapies for STING-driven diseases.

References

Validating the Downstream Effects of STING-IN-2 on IRF3 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, playing a pivotal role in the host defense against pathogens and cancer. Upon activation by cytosolic DNA, STING triggers a signaling cascade that leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for the induction of type I interferons. The dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making STING an attractive target for therapeutic intervention. This guide provides a comparative analysis of STING-IN-2, a covalent inhibitor of STING, and its downstream effects on IRF3 phosphorylation, benchmarked against other known STING inhibitors.

Mechanism of Action: Covalent Inhibition of STING Palmitoylation

This compound (also known as C-170) is an experimental drug that functions as an irreversible antagonist of the STING protein.[1] Its mechanism of action involves the covalent modification of the Cys91 residue of STING. This modification prevents the palmitoylation of STING, a critical post-translational modification required for the formation of STING multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1).[2] By inhibiting TBK1 activation, this compound effectively blocks the downstream phosphorylation of IRF3.[3][4]

This covalent inhibitory mechanism is shared by other well-characterized STING inhibitors, such as H-151 and C-176, which also target cysteine residues to block STING palmitoylation and activation.[3][4]

Quantitative Comparison of STING Inhibitors

The efficacy of STING inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The table below summarizes the available quantitative data for this compound and comparable inhibitors, focusing on their impact on downstream STING signaling, including IRF3 activation.

InhibitorTargetMechanism of ActionIC50 (IFN-β Reporter Assay)Cell TypeReference
This compound (C-170) STING (Cys91)Covalent modification, blocks palmitoylationNot explicitly reported in peer-reviewed literature-[2][3]
H-151 STING (Cys91)Covalent modification, blocks palmitoylation~138 nMMouse Embryonic Fibroblasts (MEFs)[5]
~109.6 nMBone Marrow-Derived Macrophages (BMDMs)[5]
~134.4 nMHuman Foreskin Fibroblasts (HFFs)[5]
1.04 µM293T-hSTING cells[5]
C-176 STING (Cys91)Covalent modification, blocks palmitoylationPotent inhibitor of murine STING, less effective on human STINGMurine cells[4][6]
SN-011 STING (CDN binding pocket)Competitive, non-covalent inhibitor127.5 nMMouse Embryonic Fibroblasts (MEFs)[7]
107.1 nMBone Marrow-Derived Macrophages (BMDMs)[7]
502.8 nMHuman Foreskin Fibroblasts (HFFs)[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of STING inhibition and the experimental approach to validate its effects, the following diagrams are provided.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Active STING (Palmitoylated Oligomer) STING_dimer->STING_active Translocation & Palmitoylation TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription STING_IN_2 This compound STING_IN_2->STING_active inhibits palmitoylation

Caption: STING signaling pathway and the point of intervention for this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A 1. Seed cells (e.g., THP-1, HEK293T) in 6-well plates B 2. Pre-treat with this compound or alternative inhibitor (various concentrations) A->B C 3. Stimulate with STING agonist (e.g., 2'3'-cGAMP) B->C D 4. Harvest cells and prepare whole-cell lysates C->D E 5. Determine protein concentration (e.g., BCA assay) D->E F 6. SDS-PAGE E->F G 7. Transfer to PVDF membrane F->G H 8. Block membrane (e.g., 5% BSA in TBST) G->H I 9. Incubate with primary antibodies (anti-p-IRF3, anti-total-IRF3, anti-GAPDH) H->I J 10. Incubate with HRP-conjugated secondary antibodies I->J K 11. ECL detection and imaging J->K L 12. Densitometry analysis of protein bands K->L M 13. Normalize p-IRF3 to total IRF3 and loading control L->M N 14. Calculate IC50 values M->N

Caption: Experimental workflow for assessing the effect of STING inhibitors on IRF3 phosphorylation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed appropriate cells (e.g., THP-1 human monocytic cells, or HEK293T cells expressing STING) in 6-well plates at a density that will result in 70-80% confluency at the time of stimulation.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or alternative inhibitors (e.g., H-151) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (e.g., 10 µg/mL), for a predetermined time (e.g., 3-6 hours) to induce IRF3 phosphorylation.

Western Blot for IRF3 Phosphorylation
  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the whole-cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies against total IRF3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated IRF3 signal to the total IRF3 signal and the loading control.

This comprehensive guide provides a framework for researchers to validate and compare the downstream effects of this compound and other inhibitors on IRF3 phosphorylation. The provided protocols and diagrams offer a clear path for experimental design and data interpretation in the pursuit of novel therapeutics targeting the STING pathway.

References

Comparative Efficacy of STING Inhibitors: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA to orchestrate immune responses. Its role in various pathologies, including autoimmune diseases and cancer, has made it a prime target for therapeutic modulation. This guide provides a comparative analysis of prominent small-molecule STING inhibitors, summarizing their performance based on experimental data from published studies.

Overview of STING Inhibitor Mechanisms

STING inhibitors are broadly classified based on their mechanism of action. The two primary classes are covalent inhibitors, which form an irreversible bond with the STING protein, and non-covalent inhibitors, which typically act as competitive antagonists by reversibly binding to the cyclic dinucleotide (CDN) binding pocket.[1][2]

  • Covalent Inhibitors: These compounds often target specific cysteine residues, such as Cys91, in the transmembrane domain of STING.[2][3] This covalent modification prevents essential post-translational modifications like palmitoylation, which are required for STING activation, multimerization, and downstream signaling.[2][3][4]

  • Non-covalent (Competitive) Inhibitors: These molecules bind to the C-terminal ligand-binding domain of STING, directly competing with the natural ligand 2'3'-cGAMP.[2] By occupying this pocket, they lock the STING dimer in an inactive "open" conformation, preventing the conformational changes necessary for activation.[2][5]

Quantitative Comparison of STING Inhibitors

The potency of STING inhibitors is most commonly reported as the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes IC50 values for several well-characterized STING inhibitors across different cell-based assays. It is crucial to note that direct comparison of IC50 values can be challenging due to variations in cell lines, STING species (human vs. mouse), and experimental conditions.

InhibitorMechanism of ActionTarget SiteAssay SystemIC50 ValueReference
H-151 CovalentCys91IFNβ Reporter (293T-hSTING)1.04 µM[5][6]
IFNβ Reporter (293T-mSTING)0.82 µM[5][6]
Ifnb expression (MEFs)~138 nM[6][7][8]
Ifnb expression (BMDMs)~109.6 nM[6][7][8]
Ifnb expression (HFFs)~134.4 nM[6][7]
C-178/C-176 CovalentCys91IFNβ Reporter (Mouse cells)Potent, mouse-specific[4]
SN-011 Non-covalentCDN Binding PocketIfnb expression (MEFs)127.5 nM[7][8]
Ifnb expression (BMDMs)107.1 nM[7][8]
Ifnb expression (HFFs)502.8 nM[7][8]
Compound 11 Non-covalentCDN Binding PocketIRF Reporter (293T-hSTING)19.93 µM[5]
IRF Reporter (293T-mSTING)15.47 µM[5]
Compound 27 Non-covalentCDN Binding PocketIRF Reporter (293T-hSTING)38.75 µM[5]
IRF Reporter (293T-mSTING)30.81 µM[5]

MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts; hSTING: human STING; mSTING: murine STING.

Notably, studies comparing the covalent inhibitor H-151 and the non-covalent inhibitor SN-011 have found them to have comparable inhibitory effects in mouse cells.[7][8][9] However, SN-011 was reported to have better specificity and safety, exhibiting lower cytotoxicity and fewer off-target effects on other innate immune signaling pathways like those mediated by TLRs or RIG-I.[8][9]

Visualizing Pathways and Processes

STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[10] Activated cGAS synthesizes the second messenger 2'3'-cGAMP, which binds to STING dimers located on the endoplasmic reticulum (ER).[10][11] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[10][11][12] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[10][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of Type I interferons (IFN-I).[10][11] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, promoting the transcription of pro-inflammatory cytokines.[9][12]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Senses ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING Dimer cGAMP->STING Binds & Activates TBK1_p p-TBK1 IRF3_p p-IRF3 Dimer TBK1_p->IRF3_p Phosphorylates IRF3 IFN Type I IFN Genes IRF3_p->IFN Induces Transcription NFkB NF-κB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Induces Transcription STING_act Active STING (Translocated) STING->STING_act Translocates STING_act->TBK1_p Recruits & Activates TBK1 STING_act->NFkB Activates

Caption: The cGAS-STING signaling pathway from DNA sensing to gene transcription.

Comparative Mechanisms of STING Inhibition

The distinct mechanisms of covalent and non-covalent inhibitors can be visualized as interventions at different stages of STING activation. Covalent inhibitors act on the STING protein in the ER membrane, preventing the palmitoylation necessary for its activation and trafficking. In contrast, non-covalent inhibitors compete with cGAMP for the binding pocket, preventing the initial activation step.

Inhibitor_Mechanisms cluster_path STING Activation Cascade cluster_inhibitors Points of Inhibition STING_ER STING at ER Palmitoylation Palmitoylation (at Cys91) STING_ER->Palmitoylation cGAMP_Binding cGAMP Binding STING_ER->cGAMP_Binding Activation Conformational Change & Activation Palmitoylation->Activation cGAMP_Binding->Activation Trafficking Trafficking to Golgi Activation->Trafficking Signaling Downstream Signaling (TBK1/IRF3) Trafficking->Signaling Covalent Covalent Inhibitors (e.g., H-151) Covalent->Palmitoylation Block NonCovalent Non-Covalent Inhibitors (e.g., SN-011) NonCovalent->cGAMP_Binding Compete & Block

Caption: Logical diagram comparing covalent and non-covalent STING inhibition points.

General Experimental Workflow for Inhibitor Characterization

The identification and characterization of novel STING inhibitors typically follow a multi-step workflow, starting with high-throughput screening and progressing to detailed cellular and in vivo validation.

Experimental_Workflow Screen 1. High-Throughput Screen (e.g., Reporter Assay) Hit_ID 2. Hit Identification & Confirmation Screen->Hit_ID Target_Engage 3. Target Engagement Assay (e.g., CETSA) Hit_ID->Target_Engage Mechanism 4. Mechanism of Action (e.g., Covalent vs. Competitive) Target_Engage->Mechanism Cell_Potency 5. Cellular Potency & Specificity (IC50 in various cell lines) Mechanism->Cell_Potency In_Vivo 6. In Vivo Efficacy (e.g., Mouse Disease Models) Cell_Potency->In_Vivo

Caption: A typical experimental workflow for STING inhibitor discovery and validation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing findings across different studies. Below are summaries of key experimental protocols frequently used in the characterization of STING inhibitors.

IFN-β or ISG Luciferase Reporter Assay

This is a common high-throughput screening and potency-testing assay to measure the activity of the STING pathway.

  • Objective: To quantify the inhibitory effect of a compound on STING-dependent transcription.

  • Cell Line: HEK293T or THP-1 cells are commonly used.[5] THP-1 cells endogenously express the STING pathway components, while HEK293T cells often require transient transfection to express STING (human or mouse variants) along with a luciferase reporter plasmid driven by an IFN-β or IRF-inducible promoter.[5]

  • Methodology:

    • Cell Seeding: Plate cells in 96-well or 384-well plates. If using HEK293T, perform plasmid transfections.

    • Inhibitor Treatment: Pre-treat the cells with various concentrations of the STING inhibitor compound (or DMSO as a vehicle control) for a specified period (e.g., 1-6 hours).[7]

    • STING Stimulation: Activate the pathway by adding a STING agonist, such as 2'3'-cGAMP, or by transfecting a DNA stimulus like Herring Testes DNA (HT-DNA).[5][7]

    • Incubation: Incubate for an additional period (e.g., 6-24 hours) to allow for reporter gene expression.

    • Lysis and Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

    • Data Analysis: Normalize the luminescence signal to a control (e.g., unstimulated cells). Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control. Determine the IC50 value by fitting the dose-response data to a four-parameter sigmoidal curve.[1][6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay used to confirm direct binding of an inhibitor to its target protein within a cellular environment.

  • Objective: To verify that the inhibitor directly engages the STING protein in cells.[1]

  • Principle: The binding of a ligand (inhibitor) typically increases the thermal stability of the target protein.[1]

  • Methodology:

    • Cell Treatment: Incubate intact cells (e.g., THP-1) with the inhibitor compound or vehicle control.[13]

    • Heating: Harvest the cells, resuspend them, and divide them into aliquots. Heat the aliquots across a range of temperatures for a short, fixed duration (e.g., 3 minutes).[13]

    • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (un-denatured) from the precipitated (denatured) protein pellet.

    • Protein Analysis: Analyze the amount of soluble STING protein remaining in the supernatant at each temperature using Western blotting or another protein quantification method.

    • Data Analysis: Plot the amount of soluble STING as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

In Vivo Efficacy in Disease Models

To assess therapeutic potential, inhibitors are tested in animal models of STING-driven diseases, such as autoimmune models or inflammatory conditions.

  • Objective: To determine if the inhibitor can alleviate disease symptoms in a living organism.

  • Animal Model: A common model for STING-driven autoinflammation is the Trex1 knockout (Trex1-/-) mouse, which accumulates cytosolic DNA and develops severe systemic inflammation.[14]

  • Methodology:

    • Animal Grouping: Group Trex1-/- mice and wild-type controls.

    • Dosing: Administer the STING inhibitor (e.g., via intraperitoneal injection or oral gavage) or a vehicle control to the mice according to a predetermined dosing schedule.

    • Monitoring: Monitor the animals for disease progression, which may include measuring body weight, assessing clinical inflammation scores, and analyzing survival rates.

    • Tissue/Serum Analysis: At the end of the study, collect blood serum and tissues. Measure levels of key inflammatory markers, such as IFN-β, and analyze gene expression of interferon-stimulated genes (ISGs) in tissues like the spleen or liver.

    • Data Analysis: Compare the disease metrics and inflammatory markers between the inhibitor-treated group and the vehicle-treated group to determine efficacy.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for STING-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the potent STING inhibitor, STING-IN-2, ensuring the protection of laboratory personnel and the environment.

For researchers and drug development professionals, adherence to strict safety protocols is paramount, especially when working with potent compounds like this compound, a covalent inhibitor of the STING (Stimulator of Interferon Genes) protein.[1] While specific disposal instructions for this compound are not extensively detailed in public literature, established best practices for the disposal of hazardous chemical waste provide a clear and necessary framework. This guide outlines the essential procedures for the safe handling and disposal of this compound, contaminated materials, and associated waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards associated with similar chemical compounds, which can be fatal if swallowed or in contact with skin, cause severe skin and eye damage, and lead to respiratory irritation, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Body Protection Laboratory coatFully buttoned to protect clothing.
Eye Protection Safety glasses or gogglesTo shield from splashes or aerosols.
Respiratory Protection Use in a well-ventilated areaA fume hood is recommended.

Step-by-Step Disposal Protocol

The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

  • Treat as Hazardous Waste: All quantities of this compound, whether in solid form or in solution, must be treated as hazardous chemical waste.

  • Segregate Waste: Do not mix this compound waste with non-hazardous waste. Maintain a dedicated, clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, including pipette tips, tubes, gloves, and bench paper, must also be disposed of as hazardous waste.[2]

  • Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."

  • Follow Institutional and Local Guidelines: Adhere strictly to your institution's specific protocols and local regulations for the disposal of hazardous chemical waste.[2] This may involve arranging for professional waste disposal services.

  • Accidental Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Clean the spill area thoroughly.

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent as recommended by your institution's safety office.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Workflow for Safe Handling and Disposal of this compound

STING_IN_2_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start: Acquire this compound ppe Wear Appropriate PPE: - Gloves - Lab Coat - Eye Protection start->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling waste_chem Dispose of this compound as Hazardous Waste handling->waste_chem waste_cont Dispose of Contaminated Materials as Hazardous Waste handling->waste_cont waste_container Use Labeled Hazardous Waste Container waste_chem->waste_container waste_cont->waste_container follow_guidelines Follow Institutional & Local Disposal Guidelines waste_container->follow_guidelines end End: Waste Collected follow_guidelines->end

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, fostering a safe research environment while ensuring compliance with safety regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling STING-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers and drug development professionals working with the potent and covalent STING inhibitor, STING-IN-2.

This guide provides critical safety and logistical information for the proper handling and disposal of this compound (C-170), a substance identified as a potent inhibitor of both mouse and human STING (mmSTING and hsSTING). Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with significant health hazards, necessitating stringent safety measures. The following table summarizes the hazard statements and the corresponding mandatory personal protective equipment.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Fatal if swallowed or in contact with skin.Acute Toxicity (Oral), Cat. 1; Acute Toxicity (Dermal), Cat. 2Gloves: Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Protective Clothing: Lab coat, long-sleeved garments, and closed-toe shoes. Consider a chemical-resistant apron and sleeves for larger quantities.
Causes serious eye damage.Serious Eye Damage, Cat. 1Eye Protection: Safety glasses with side-shields or chemical safety goggles. Face Protection: Use a face shield in addition to goggles when there is a splash hazard.
Causes skin irritation.Skin Irritation, Cat. 2Gloves and Protective Clothing: As listed above to prevent skin contact.
May cause respiratory irritation.STOT - Single Exposure, Cat. 3Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved particulate respirator is required. Work in a chemical fume hood is strongly recommended.

Experimental Workflow: Handling this compound

The following diagram outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure risk.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Weighing and Reconstitution c->d Proceed with caution e Experimental Application (e.g., cell treatment) d->e f Temporary Storage of Stock Solutions e->f g Decontaminate Work Surfaces f->g After experiment h Segregate and Label Waste g->h i Dispose of Waste via Approved Channels h->i G This compound Waste Disposal Pathway start Waste Generated (Solid, Liquid, Contaminated PPE) is_contaminated Is the material contaminated with this compound? start->is_contaminated hazardous_waste Segregate into Labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as General Lab Waste is_contaminated->non_hazardous_waste No approved_disposal Transfer to Approved Waste Disposal Facility hazardous_waste->approved_disposal

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